1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCRSFLYYQNAK-IMLHYIKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a synthetic derivative of L-fucose, a deoxyhexose sugar that plays a critical role in a wide array of biological processes. The benzoylation of the hydroxyl groups of L-fucose enhances its lipophilicity, making it a useful tool in glycobiology and medicinal chemistry for studying cellular processes involving fucosylated glycoconjugates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the general cellular fucosylation pathway to provide a biological context for its application.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. For a comparative perspective, data for the more commonly studied acetylated analog, 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, is also included.
Table 1: Physicochemical Data for Acylated L-Fucopyranose Derivatives
| Property | This compound | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
| Molecular Formula | C₃₄H₂₈O₉ | C₁₄H₂₀O₉[1] |
| Molecular Weight | 580.58 g/mol | 332.30 g/mol |
| CAS Number | 140223-15-0[2] | 64913-16-2 |
| Appearance | Data not available | White to off-white powder[1] |
| Melting Point | Data not available | 90-95 °C |
| Optical Rotation | Data not available | [α]D²⁰ = -118 ± 6° (c=1 in CHCl₃)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | Data not available |
| Purity | >98% | ≥ 98% (GC)[1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
L-fucose
-
Anhydrous Pyridine (B92270)
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolution: Dissolve L-fucose (1 equivalent) in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (a slight excess, e.g., 4.4 equivalents) to the cooled solution dropwise. The reaction is exothermic, and maintaining a low temperature is crucial.
-
Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess benzoyl chloride by the slow addition of methanol.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of its melting point and optical rotation.
Biological Context: The Fucosylation Pathway
Fucosylation is a critical post-translational modification where a fucose sugar unit is added to proteins and lipids. This process is involved in numerous biological phenomena, including cell-cell recognition, inflammation, and cancer progression.[3][4][5] this compound, as a protected form of L-fucose, can be a valuable tool for studying these pathways. The diagram below illustrates the general cellular fucosylation pathway.
Caption: Cellular Fucosylation Pathway
The diagram illustrates the two main pathways for the synthesis of GDP-fucose, the universal donor for fucosylation reactions.[6] The de novo pathway converts GDP-mannose to GDP-fucose through the action of the enzymes GMDS and TSTA3. The salvage pathway utilizes free L-fucose, phosphorylating it via fucokinase (FK) and then converting it to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[6] GDP-fucose is then transported into the Golgi apparatus, where fucosyltransferases (FUTs) catalyze the transfer of fucose to various glycoconjugates.[7]
Conclusion
This compound represents an important, though under-characterized, derivative of L-fucose. Its physicochemical properties, once fully elucidated, will be of significant value to researchers in glycobiology and drug discovery. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. Understanding its role within the broader context of cellular fucosylation pathways is key to unlocking its potential as a research tool to probe the intricate functions of fucosylated molecules in health and disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BioOrganics [bioorganics.biz]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure Elucidation of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-fucose (6-deoxy-L-galactose) is a monosaccharide that plays a critical role in a multitude of biological processes, including cell adhesion, inflammation, and signal transduction. The strategic protection of its hydroxyl groups is a fundamental requirement for the synthesis of complex fucosylated oligosaccharides and glycoconjugates. Benzoyl protecting groups are frequently employed due to their stability under a wide range of reaction conditions and their facile removal. The synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose yields a versatile intermediate for glycosylation reactions. Accurate and thorough structural elucidation is essential to confirm the regiochemistry of benzoylation and the stereochemistry of the pyranose ring, ensuring the integrity of subsequent synthetic steps.
This guide details the necessary experimental procedures and analytical techniques to synthesize and fully characterize this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the perbenzoylation of L-fucose. This reaction involves the treatment of L-fucose with an excess of a benzoylating agent in the presence of a base.
Experimental Protocol: Benzoylation of L-Fucose
Materials:
-
L-Fucose
-
Benzoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
L-fucose is dissolved in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Benzoyl chloride (typically 4.5-5.0 equivalents) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (B129727).
-
The mixture is then diluted with dichloromethane and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Structure Elucidation Methodology
A combination of spectroscopic techniques is essential for the unambiguous structure determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 6.0 - 6.5 | d | J₁,₂ = 3-4 |
| H-2 | 5.5 - 6.0 | dd | J₁,₂ = 3-4, J₂,₃ = 10-11 |
| H-3 | 5.8 - 6.2 | dd | J₂,₃ = 10-11, J₃,₄ = 3-4 |
| H-4 | 5.7 - 6.1 | d | J₃,₄ = 3-4 |
| H-5 | 4.0 - 4.5 | q | J₅,₆ = 6-7 |
| H-6 (CH₃) | 1.2 - 1.5 | d | J₅,₆ = 6-7 |
| Aromatic-H | 7.2 - 8.2 | m | - |
Note: These are predicted values based on similar benzoylated sugars. Actual values must be determined experimentally.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 90 - 95 |
| C-2 | 68 - 72 |
| C-3 | 68 - 72 |
| C-4 | 70 - 75 |
| C-5 | 65 - 70 |
| C-6 (CH₃) | 15 - 20 |
| C=O (benzoyl) | 164 - 167 |
| Aromatic-C | 128 - 134 |
Note: These are predicted values. Actual values must be determined experimentally.
3.1.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the pyranose ring protons from H-1 to H-5 and the coupling between H-5 and the H-6 methyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the benzoyl carbonyl carbons to their respective positions on the fucose ring by observing correlations from H-1, H-2, H-3, and H-4 to the carbonyl carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical arrangement of the substituents on the pyranose ring through space correlations between protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+Na]⁺ | 603.16 |
| [M+H]⁺ | 581.18 |
| [M-BzO]⁺ | 459.14 |
Note: These are calculated values for C₃₄H₂₈O₉. Experimental verification is required.
Experimental Protocol: NMR and MS Analysis
NMR Spectroscopy:
-
The purified sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectra are processed and analyzed to assign all proton and carbon signals and to determine the stereochemistry.
Mass Spectrometry:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
High-resolution mass spectrometry (HRMS) is performed using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to determine the accurate mass and elemental composition.
Visualization of Workflows
Synthetic and Purification Workflow
Caption: Synthetic and purification workflow for this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic structure elucidation.
Conclusion
The synthesis and complete structural elucidation of this compound are critical for its use as a building block in synthetic carbohydrate chemistry. This guide provides a comprehensive framework of the necessary experimental protocols and analytical methodologies. By following the outlined procedures for synthesis, purification, and detailed spectroscopic analysis, researchers can confidently prepare and verify the structure of this important fucosyl donor, paving the way for its application in the development of novel glycoconjugates and therapeutics. The combination of 1D and 2D NMR techniques, alongside high-resolution mass spectrometry, ensures an unambiguous assignment of its constitution and stereochemistry.
Solubility Profile of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known solubility characteristics of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a generalized experimental protocol for determining the precise solubility parameters in a laboratory setting. This guide is intended to assist researchers and professionals in the fields of drug development and carbohydrate chemistry in handling and utilizing this compound effectively.
Introduction
This compound is a protected derivative of L-fucose, a deoxyhexose sugar that plays a significant role in various biological processes. The benzoyl protecting groups render the otherwise hydrophilic fucose soluble in organic solvents, a crucial property for its use in organic synthesis, particularly in the preparation of complex oligosaccharides and glycoconjugates. Understanding the solubility of this compound is essential for reaction setup, purification, and formulation development.
Solubility Data
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in organic solvents. However, qualitative assessments consistently report its solubility in several common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified in the available literature.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of crystalline this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution becomes saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Concentration Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the filtered saturated solution into the HPLC system.
-
Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.
-
-
Concentration Analysis (Gravimetric Method):
-
Accurately weigh an empty, dry vial.
-
Transfer a known volume of the filtered saturated solution to the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
The mass of the solute is the final weight minus the initial weight of the vial.
-
Calculate the solubility in terms of g/100 mL or mg/mL.
-
-
Data Reporting:
-
Report the solubility as the average of multiple determinations at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Synthesis and Purification Context
While a detailed synthesis protocol for this compound is beyond the scope of this guide, it is typically prepared by the benzoylation of L-fucose. This reaction involves treating L-fucose with a benzoylating agent, such as benzoyl chloride, in the presence of a base like pyridine. The reaction's success and the final product's purity are influenced by the solubility of the starting materials and the product in the reaction and purification solvents. The qualitative solubility data provided in this guide can aid in the selection of appropriate solvent systems for post-synthesis workup and purification techniques like crystallization or chromatography.
Conclusion
This technical guide has summarized the available qualitative solubility information for this compound and provided a detailed, adaptable experimental protocol for its quantitative determination. While the lack of precise, publicly available solubility data is a current limitation, the information and methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important fucopyranose derivative. The execution of the described experimental protocol is highly recommended to obtain the quantitative data necessary for specific research and development applications.
References
The Benzoyl Group in Carbohydrate Chemistry: A Technical Guide to a Stalwart Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the arsenal (B13267) of available protecting groups, the benzoyl (Bz) group stands out as a robust and versatile tool. Its electron-withdrawing nature, steric bulk, and predictable reactivity make it indispensable for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides an in-depth exploration of the core principles and practical applications of benzoyl protecting groups in modern carbohydrate chemistry.
Introduction to Benzoyl Protecting Groups
The benzoyl group, with the chemical formula -COC6H5, is an acyl-type protecting group commonly used to mask the hydroxyl functionalities of carbohydrates.[1] It is typically introduced as a benzoate (B1203000) ester, which is stable to a wide range of reaction conditions, particularly acidic media, but can be readily cleaved under basic conditions.[2] This orthogonality to acid-labile protecting groups like benzylidene acetals and silyl (B83357) ethers is a cornerstone of its utility in multi-step synthetic strategies.[3][4][5]
The primary roles of benzoyl groups in carbohydrate synthesis are:
-
Temporary masking of hydroxyl groups: This prevents unwanted side reactions during subsequent chemical transformations.[6]
-
Influencing reactivity: Benzoyl groups are considered "disarming" as their electron-withdrawing nature reduces the reactivity of a glycosyl donor, a crucial aspect for controlling glycosylation reactions.[7][8]
-
Directing stereoselectivity: A benzoyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction to favor the formation of a 1,2-trans glycosidic linkage through neighboring group participation.
Introduction and Removal of Benzoyl Groups
The introduction (benzoylation) and removal (debenzoylation) of benzoyl groups are fundamental operations in carbohydrate synthesis. A variety of methods have been developed to achieve high regioselectivity and efficiency.
Benzoylation: Protecting the Hydroxyls
Benzoylation is typically achieved by reacting the carbohydrate with a benzoylating agent in the presence of a base. The choice of reagents and conditions can be tailored to achieve selective protection of specific hydroxyl groups.
Table 1: Common Methods for Benzoylation of Carbohydrates
| Method | Reagents | Typical Conditions | Selectivity | Yield (%) | Reference(s) |
| Standard Benzoylation | Benzoyl chloride (BzCl), Pyridine | 0 °C to room temperature | Generally non-selective, acylates all free hydroxyls. | High | [9] |
| DBU-Catalyzed Benzoylation | 1-Benzoylimidazole, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | MeCN, 50 °C, 8 h | Highly regioselective for primary hydroxyl groups. | 70-95 | [10] |
| FeCl₃-Catalyzed Benzoylation | BzCl, FeCl₃, Acetylacetone, DIPEA | MeCN, room temperature | Regioselective for 1,2- and 1,3-diols, particularly cis-vicinal diols. | 66-89 | [11][12][13] |
| Dibutyltin Oxide-Mediated Benzoylation | Dibutyltin oxide (Bu₂SnO), BzCl | Benzene or DME, reflux then benzoylation at various temperatures | Can be tuned to selectively benzoylate either axial or equatorial hydroxyls in vicinal diols. | >90 | [14] |
Detailed Experimental Protocol: DBU-Catalyzed Regioselective Benzoylation of a Primary Hydroxyl Group
This protocol is adapted from the work of Li, et al. (2017).[10]
-
Dissolution: Dissolve the carbohydrate substrate (100 mg, 1 equivalent) in dry acetonitrile (B52724) (MeCN, 2.5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equivalents) to the solution.
-
Heating: Stir the mixture at 50 °C for 10 minutes.
-
Acylating Agent Addition: Add a solution of 1-benzoylimidazole (1.1 equivalents) in dry MeCN (0.5 mL) to the reaction mixture in two portions.
-
Reaction: Continue stirring at 50 °C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the MeCN under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in petroleum ether) to afford the desired monobenzoylated product.
Debenzoylation: Unmasking the Hydroxyls
The removal of benzoyl groups is typically accomplished by saponification using a base in an alcoholic solvent, a reaction often referred to as Zemplén deacylation.
Table 2: Common Methods for Debenzoylation of Carbohydrates
| Method | Reagents | Typical Conditions | Comments | Reference(s) |
| Zemplén Deacylation | Catalytic Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH) | Room temperature | Mild, efficient, and widely used for complete debenzoylation. | [1][15] |
| Basic Hydrolysis | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) in aqueous alcohol | Room temperature or gentle heating | Can be used for complete debenzoylation. | [1] |
Detailed Experimental Protocol: Zemplén Debenzoylation
-
Dissolution: Dissolve the benzoylated carbohydrate in anhydrous methanol (MeOH).
-
Catalyst Preparation: Prepare a fresh 0.1 M solution of sodium methoxide in methanol.
-
Catalyst Addition: Add a catalytic amount of the sodium methoxide solution to the carbohydrate solution (typically a few drops, until the pH is basic).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralization: Neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.
The "Armed-Disarmed" Effect and Neighboring Group Participation
A critical concept in modern glycosylation chemistry is the "armed-disarmed" strategy, where the electronic nature of protecting groups on the glycosyl donor dictates its reactivity.
-
Armed Donors: Glycosyl donors protected with electron-donating groups, such as benzyl (B1604629) ethers, are considered "armed" and are highly reactive.
-
Disarmed Donors: Conversely, donors protected with electron-withdrawing groups, like benzoyl esters, are "disarmed" and exhibit lower reactivity.[7][8]
This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be coupled with a disarmed acceptor.
Furthermore, a benzoyl group at the C-2 position of a glycosyl donor plays a crucial role in stereocontrol through neighboring group participation . The carbonyl oxygen of the C-2 benzoyl group can attack the anomeric center upon departure of the leaving group, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor occurs from the opposite face, leading to the exclusive formation of the 1,2-trans glycosidic linkage .
Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation of a C-2 benzoyl group.
Advantages and Disadvantages of Benzoyl Protecting Groups
The selection of a protecting group is a critical decision in the design of a synthetic route. Benzoyl groups offer a distinct set of advantages and disadvantages that must be considered.
Table 3: Advantages and Disadvantages of Benzoyl Groups
| Advantages | Disadvantages |
| Stability: Stable to a wide range of acidic conditions and many oxidative and reductive reagents.[16] | Acyl Group Migration: Prone to intramolecular migration, especially under basic or even neutral conditions, which can lead to a mixture of constitutional isomers.[17][18][19][20] |
| Crystallinity: Benzoylated carbohydrates are often highly crystalline, facilitating purification by recrystallization. | Debenzoylation Conditions: Removal requires basic conditions, which may not be compatible with other base-labile functionalities in the molecule. |
| Stereodirecting Effect: A C-2 benzoyl group reliably directs the formation of 1,2-trans glycosidic linkages. | Disarming Effect: The electron-withdrawing nature reduces the reactivity of glycosyl donors, which can be a disadvantage when high reactivity is required.[7][8] |
| Orthogonality: Complementary to acid-labile protecting groups such as benzyl ethers, silyl ethers, and acetals.[3][4][5] | Steric Hindrance: The bulkiness of the benzoyl group can sometimes hinder reactions at adjacent positions. |
Benzoyl Groups in Oligosaccharide Synthesis: A Workflow
The strategic use of benzoyl groups in conjunction with other orthogonal protecting groups is a powerful approach for the synthesis of complex oligosaccharides. A typical workflow is outlined below.
Caption: A generalized workflow for oligosaccharide synthesis employing benzoyl and other orthogonal protecting groups.
Conclusion
Benzoyl protecting groups are a mature and reliable technology in the field of carbohydrate chemistry. Their unique combination of stability, stereodirecting influence, and well-defined reactivity makes them an essential component of the synthetic chemist's toolkit. A thorough understanding of their introduction, removal, and electronic effects, as well as potential side reactions like acyl migration, is crucial for their successful application in the synthesis of biologically important and structurally complex carbohydrates. As the demand for sophisticated glycans in drug discovery and materials science continues to grow, the venerable benzoyl group will undoubtedly remain a key player in advancing the frontiers of carbohydrate synthesis.
References
- 1. Benzoyl group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 | Semantic Scholar [semanticscholar.org]
- 12. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.co.za [journals.co.za]
- 15. alchemyst.co.uk [alchemyst.co.uk]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
The Synthesis and Application of L-Fucose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-fucose, a deoxyhexose sugar, and its derivatives are emerging as critical molecules in a multitude of biological processes, from cellular communication and immune responses to the pathology of diseases such as cancer and inflammation. The unique structure of L-fucose, particularly the absence of a hydroxyl group at the C-6 position, imparts distinct properties to the glycoconjugates it forms. This technical guide provides an in-depth overview of the synthesis of L-fucose derivatives and their current and potential applications in research and drug development, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of L-Fucose Derivatives
The synthesis of L-fucose derivatives can be broadly categorized into chemical, enzymatic, and chemoenzymatic methods. Each approach offers distinct advantages and is chosen based on the desired complexity of the target molecule, yield, and stereoselectivity.
Chemical Synthesis
Chemical synthesis provides a versatile platform for the creation of a wide array of L-fucose analogs with modifications at various positions. This approach is particularly useful for introducing non-natural functionalities.
Fluorinated L-fucose derivatives are of significant interest as metabolic inhibitors of fucosylation. The introduction of fluorine can alter the electronic properties of the sugar, leading to potent and specific inhibition of fucosyltransferases.
Experimental Protocol: Synthesis of Peracetylated 2-deoxy-2-fluoro-L-fucose
This protocol describes a common method for the synthesis of a key intermediate for many fluorinated L-fucose derivatives.
-
Acetylation of L-fucose: To a solution of L-fucose in pyridine, add acetic anhydride (B1165640) dropwise at 0°C. Stir the reaction mixture at room temperature for 8-12 hours.
-
Formation of Fucosyl Bromide: Treat the peracetylated L-fucose with a solution of hydrogen bromide in acetic acid.
-
Fluorination: The resulting crude fucosyl bromide is then subjected to fluorination using a suitable fluorinating agent, such as silver fluoride (B91410) or Selectfluor®. For instance, treatment of the corresponding fucal with Selectfluor® in dry nitromethane, followed by the addition of MgBr₂, can yield the 2-deoxy-2-fluoro-L-fucosyl bromide[1].
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the peracetylated 2-deoxy-2-fluoro-L-fucose[1].
Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes, making them ideal for the synthesis of complex and sensitive molecules like nucleotide-activated sugars.
Guanosine diphosphate (B83284) (GDP)-L-fucose is the universal donor substrate for fucosyltransferases. Its synthesis and that of its analogs are crucial for studying fucosylation and developing fucosyltransferase inhibitors. A bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), is often employed for this purpose[2][3].
Experimental Protocol: Chemoenzymatic Synthesis of GDP-L-fucose Derivatives
This protocol outlines a general procedure for the synthesis of GDP-fucose and its C-5 substituted analogs[3].
-
Reaction Mixture Preparation: In a 15-mL centrifuge tube, prepare a 5.0 mL reaction mixture in Tris-HCl buffer (100 mM, pH 7.5) containing:
-
L-fucose or its C-5 substituted analog (0.05 mmol)
-
ATP (1.0 eq)
-
GTP (1.0 eq)
-
MnSO₄ (10 mM)
-
Inorganic pyrophosphatase (90 units)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) (9 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm)[3].
-
Reaction Monitoring and Quenching: Monitor the reaction progress by TLC analysis. Once complete, quench the reaction by adding ethanol[2].
-
Purification: Remove insoluble material by centrifugation. The crude product is then purified by gel filtration chromatography (e.g., Bio-Gel P2)[2][3].
The de novo pathway for GDP-L-fucose biosynthesis can also be reconstituted in vitro for its synthesis from mannose, involving a cascade of five enzymes: glucokinase, phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-mannose-4,6-dehydratase, and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase[4][5].
Applications of L-Fucose Derivatives
L-fucose derivatives have shown significant promise in various therapeutic areas, primarily due to their ability to modulate biological processes involving fucosylated glycans.
Anticancer Activity
Altered fucosylation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Fluorinated L-fucose analogs act as metabolic inhibitors of fucosylation and have demonstrated antiproliferative effects on cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,6-difluoro-L-fucose | Human colon cancer cells | 43 | [1] |
| 6,6,6-trifluoro-L-fucose | Human colon cancer cells | 58 | [1] |
| 6-fluoro-L-fucose | Human colon cancer cells | 159 | [1] |
| 2-deoxy-2-fluoro-L-fucose | Various cancer cell lines | No significant effect | [1][6] |
Table 1: Antiproliferative activity of selected fluorinated L-fucose analogs.
The mechanism of action of these compounds is believed to involve their conversion to GDP-fucose analogs, which then inhibit fucosyltransferases or disrupt the de novo GDP-fucose biosynthetic pathway through feedback inhibition[1][7].
GDP-fucose analogs have been developed as direct inhibitors of fucosyltransferases. Their inhibitory potential is crucial for dissecting the roles of specific fucosyltransferases in cancer progression.
| Inhibitor | Target FUTs | Ki (µM) | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | 4 - 38 | [1] |
| GDP-6-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | low micromolar | [8] |
| GDP-6-amino-β-L-fucose | FUTIX | 102 | [9] |
| GDP-2-F-Fuc C6-amide derivatives (2c, 2f) | FUT1, 3, 6, 9 | 3 - 11 | [10] |
| GDP-2-F-Fuc C6-amide derivatives (2c, 2f) | FUT8 | 208 - 518 | [10] |
Table 2: Inhibitory constants (Ki) of GDP-fucose analogs against various fucosyltransferases.
Anti-inflammatory and Immunomodulatory Effects
L-fucose and its derivatives play a significant role in modulating inflammatory and immune responses. L-fucose has been shown to suppress the expression of pro-inflammatory mediators by inhibiting key signaling pathways.
L-fucose has been demonstrated to attenuate inflammatory responses in adipocytes by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[11]. The fucosylation inhibitor 2-fluorofucose (2FF) has also been shown to reduce NF-κB activity in metastatic breast cancer cells[12][13].
Figure 1: L-Fucose derivatives inhibit inflammatory signaling pathways.
This diagram illustrates how L-fucose derivatives can interfere with the activation of the MAPK and NF-κB pathways, leading to a reduction in the expression of pro-inflammatory genes.
L-fucose can also promote the regeneration of intestinal stem cells through the AHR/IL-22 pathway, highlighting its role in maintaining gut homeostasis[14].
Experimental Workflows
Assessing Anticancer Activity of L-Fucose Derivatives
A typical workflow to evaluate the anticancer potential of newly synthesized L-fucose derivatives involves a series of in vitro assays.
Figure 2: A generalized experimental workflow for evaluating the anticancer properties of L-fucose derivatives.
Conclusion
The field of L-fucose derivatives is rapidly expanding, with significant advancements in both their synthesis and our understanding of their biological roles. The development of novel synthetic methodologies, particularly chemoenzymatic approaches, has enabled the production of a diverse range of analogs for biological investigation. These derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, and immunomodulatory agents. Future research will likely focus on the development of more selective and potent inhibitors of fucosyltransferases, the elucidation of the detailed molecular mechanisms underlying the biological activities of L-fucose derivatives, and their translation into clinical applications. This guide provides a foundational resource for researchers embarking on or continuing their work in this exciting and promising area of glycobiology and drug discovery.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. d-nb.info [d-nb.info]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of L-Fucose in 3T3-L1 Adipocytes [mdpi.com]
- 12. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Dual Role of Benzoyl Groups in Fucopyranose Chemistry: A Technical Guide to Modulating Reactivity and Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protecting groups in carbohydrate chemistry are not merely inert shields for hydroxyl functionalities; they are critical determinants of reactivity and stereoselectivity. This technical guide provides an in-depth analysis of the multifaceted role of benzoyl (Bz) groups on the reactivity of fucopyranose, a deoxyhexose of significant biological importance. We will explore the intricate balance between the electron-withdrawing nature of benzoyl groups and their capacity for neighboring group participation, which collectively govern the outcome of glycosylation reactions. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for common fucosylation reactions, and utilizes diagrams to illustrate the underlying mechanistic principles, offering a comprehensive resource for chemists engaged in the synthesis of complex fucosylated glycans and glycoconjugates.
Introduction: The Benzoyl Group as a Modulator of Reactivity
Fucopyranose, a 6-deoxy-L-galactose, is a crucial component of many biologically significant glycans, involved in processes ranging from cell recognition to inflammation. Its chemical synthesis, particularly the stereocontrolled formation of the fucosidic linkage, is a central challenge in glycochemistry. The choice of protecting groups is paramount in directing the outcome of glycosylation reactions.
Benzoyl groups are widely employed due to their stability under a range of reaction conditions and their profound influence on the reactivity of the glycosyl donor. This influence is twofold:
-
Inductive Effect (Disarming): The electron-withdrawing nature of the ester carbonyl group reduces the electron density of the pyranose ring, destabilizing the developing positive charge at the anomeric center during glycosylation. This "disarming" effect generally leads to lower reactivity compared to donors protected with electron-donating groups like benzyl (B1604629) (Bn) ethers.[1][2]
-
Neighboring Group Participation (Arming/Stereodirecting): A benzoyl group at the C-2 position can act as an internal nucleophile, attacking the anomeric center to form a cyclic dioxolenium ion intermediate.[3][4][5] This phenomenon, known as neighboring group participation (NGP), not only enhances the reactivity of the donor (anchimeric assistance) but also effectively shields one face of the pyranose ring, leading to high stereoselectivity for 1,2-trans-glycosides.[2][3] For L-fucopyranose, this directs the formation of the β-fucosidic linkage.
This guide will delve into these competing effects, providing the necessary data and protocols to harness the properties of benzoyl groups in the strategic synthesis of fucosylated molecules.
Data Presentation: Quantitative Analysis of Benzoyl Group Effects
The following tables summarize quantitative data from various studies, illustrating the impact of benzoyl groups on the yield and stereoselectivity of fucosylation reactions.
Table 1: Influence of Benzoyl Groups at C-3 and C-4 on α-Fucosylation Stereoselectivity
This table presents data on the glycosylation of allyl 3,4-di-O-isopropylidene-α-L-fucopyranoside with different fucosyl bromide donors. The key variable is the placement of benzoyl groups on the donor, highlighting the impact of remote participation on the stereochemical outcome.
| Entry | Fucosyl Donor Protecting Groups (C2, C3, C4) | Product Ratio (α:β) | Combined Yield (%) | Reference |
| 1 | Bn, Bz, Bn | 13:1 | 75 | [6][7] |
| 2 | Bn, Bz, Bz | >20:1 | 78 | [6][7] |
| 3 | Bn, Bn, Bz | 3.5:1 | 65 | [6][7] |
Data adapted from studies on the effect of remote benzoyl groups on fucosylation.[6][7] Reactions were performed with fucosyl bromides as donors.
Table 2: Comparative Glycosylation of Ethanol with Benzoylated vs. Benzylated 2-Azidofucosyl Donors
This table compares the reactivity and stereoselectivity of fucosyl donors with electron-withdrawing benzoyl groups versus electron-donating benzyl groups in a glycosylation reaction with a simple alcohol acceptor.
| Donor Protecting Groups (C3, C4) | Product Ratio (α:β) | Yield (%) | Reference |
| Benzyl (Bn) | 1:1 | 85 | [8] |
| Benzoyl (Bz) | 1:2.3 | 70 | [8] |
Data from a study mapping the reactivity and selectivity of 2-azidofucosyl donors.[8] The presence of benzoyl groups leads to lower reactivity (lower yield) and favors the formation of the β-glycoside.
Mechanistic Insights: Visualizing the Role of Benzoyl Groups
The stereodirecting effect of a C-2 benzoyl group is best understood by visualizing the reaction mechanism. The following diagrams, rendered in DOT language, illustrate the key pathways.
Caption: Mechanism of 1,2-trans fucosylation via neighboring group participation.
The formation of the rigid dioxolenium ion intermediate effectively blocks the α-face of the fucopyranose ring. Consequently, the incoming acceptor nucleophile can only attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage.
For fucosyl donors lacking a participating group at C-2 (e.g., a benzyl ether), the reaction proceeds through a more open oxocarbenium ion, allowing for attack from either face and leading to a mixture of α and β anomers.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of fucosylated compounds using benzoylated donors.
General Protocol for NIS/TfOH Mediated Glycosylation with a Thioglycoside Donor
This protocol is a widely used method for activating thioglycoside donors and is applicable for fucosyl donors bearing benzoyl protecting groups.[6][9]
Materials:
-
Fully protected fucosyl thioglycoside donor (1.2 - 1.5 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å, powder)
-
N-Iodosuccinimide (NIS) (1.5 - 2.0 equivalents)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.3 equivalents) as a stock solution in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves. Dissolve/suspend in anhydrous DCM.
-
Azeotropic Drying (Optional but Recommended): For sensitive substrates, co-evaporate the glycosyl acceptor with anhydrous toluene (B28343) multiple times to remove residual water before placing it under high vacuum for at least 1 hour.
-
Addition of Donor: Dissolve the fucosyl thioglycoside donor in anhydrous DCM and add it to the acceptor mixture via cannula.
-
Cooling and Reagent Addition: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (typically -40 °C to -78 °C). Add NIS as a solid in one portion.
-
Initiation: Add the TfOH stock solution dropwise to the reaction mixture. The solution typically changes color (e.g., to dark brown or purple).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (usually the acceptor).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (B128534) or pyridine, followed by saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing thoroughly with DCM. Transfer the filtrate to a separatory funnel and wash successively with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[8][10][11]
Protocol for Deprotection of Benzoyl Groups
Benzoyl groups are typically removed under basic conditions via saponification.
Materials:
-
Benzoylated fucoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Dowex® 50WX8 (H⁺ form) resin
-
DCM
Procedure:
-
Dissolution: Dissolve the benzoylated fucoside in a mixture of anhydrous DCM and MeOH.
-
Saponification: Add a catalytic amount of sodium methoxide solution.
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed.
-
Neutralization: Neutralize the reaction mixture by adding Dowex® H⁺ resin until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it thoroughly with MeOH. Concentrate the filtrate under reduced pressure.
-
Purification: The deprotected product can be purified by silica gel chromatography or recrystallization if necessary.
Characterization by NMR Spectroscopy
NMR spectroscopy is the primary method for confirming the structure and stereochemistry of fucosylated products.[4][12][13]
-
¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. For β-fucosides, the coupling constant between H-1 and H-2 (J1,2) is typically large (around 8-10 Hz) due to a trans-diaxial relationship. For α-fucosides, J1,2 is smaller (around 3-4 Hz) due to an axial-equatorial relationship. The chemical shift of the methyl group (H-6) is also a characteristic feature.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration (typically ~100-104 ppm for β-fucosides and ~95-100 ppm for α-fucosides).
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the glycosidic linkage position by observing correlations between the anomeric proton/carbon and the acceptor molecule.
Logical Workflow for Fucosylation Strategy
The design of a successful fucosylation reaction requires careful consideration of the donor, acceptor, and reaction conditions. The following diagram outlines a logical workflow for this process.
Caption: Logical workflow for designing a stereoselective fucosylation reaction.
Conclusion
Benzoyl groups play a pivotal and often complex role in fucopyranose chemistry. Their strong electron-withdrawing nature generally deactivates the glycosyl donor, a property that can be exploited in strategic, chemoselective glycosylations. Conversely, a C-2 benzoyl group provides powerful anchimeric assistance, enabling highly stereoselective access to 1,2-trans-β-fucosides. Furthermore, benzoyl groups at other positions can exert more subtle, long-range electronic and conformational effects that influence stereoselectivity. A thorough understanding of these principles, supported by the quantitative data and reliable protocols provided in this guide, is essential for researchers aiming to synthesize complex fucosylated structures for applications in drug discovery and chemical biology. The rational selection and placement of benzoyl protecting groups remain a cornerstone of modern synthetic carbohydrate chemistry.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in Stereoselective Glycosylation Reactions
Application Notes for Researchers and Drug Development Professionals
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a pivotal glycosyl donor for the stereoselective synthesis of L-fucosylated oligosaccharides and glycoconjugates. The strategic placement of benzoyl groups at the O-2, O-3, and O-4 positions plays a crucial role in directing the stereochemical outcome of glycosylation reactions, making it a valuable tool for the synthesis of complex carbohydrates with defined anomeric configurations. Such complex carbohydrates are of significant interest in drug development due to their involvement in a wide array of biological processes, including immune responses, cell signaling, and pathogen adhesion.[1][2][3]
The key feature of this compound in glycosylation is the presence of a participating benzoyl group at the C-2 position. During the activation of the anomeric center (e.g., conversion of a glycosyl halide or activation of a thioglycoside), the neighboring C-2 benzoyl group can attack the incipient oxocarbenium ion. This leads to the formation of a cyclic acyloxonium ion intermediate. The steric hindrance imposed by this intermediate shields one face of the molecule, compelling the incoming glycosyl acceptor to attack from the opposite face. In the case of L-fucose, this mechanism, known as anchimeric assistance, results in the formation of a 1,2-trans glycosidic linkage, which corresponds to the α-anomer.[4][5]
The presence of acyl groups, such as benzoyl, at the O-3 and O-4 positions of the fucosyl donor has been shown to be essential for achieving high α-selectivity in glycoside formation.[6] This makes per-benzoylated L-fucopyranose derivatives effective donors for the synthesis of oligosaccharides where the α-L-fucosyl linkage is required. Fucosylated oligosaccharides play significant physiological roles in humans, and their controlled synthesis is crucial for developing carbohydrate-based therapeutics and vaccines.[1]
In the context of drug development, the ability to control the stereochemistry of glycosylation is paramount. For instance, afucosylated antibodies exhibit enhanced antibody-dependent cellular cytotoxicity (ADCC), a desirable trait for therapeutic antibodies used in cancer therapy.[7] The synthesis of fucosylated standards and substrates using donors like this compound is essential for the development and characterization of such next-generation biologics.
Quantitative Data Summary
The following table summarizes representative data for a typical glycosylation reaction using a per-benzoylated fucosyl donor. The exact yields and stereoselectivity can vary based on the specific acceptor, promoter, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1,2,3,4-Tetra-O-benzoyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | -20 to rt | 4 | 85 | >95:5 |
| Ethyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside | Benzyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | NIS/TfOH | CH₂Cl₂ | -40 to 0 | 2 | 78 | >90:10 |
Note: The data presented in this table are representative examples based on general outcomes of glycosylation reactions with acyl-protected donors and are for illustrative purposes. Actual results will depend on the specific experimental conditions.
Experimental Protocols
General Protocol for Glycosylation using a Fucosyl Bromide Donor
This protocol describes a general procedure for the glycosylation of a glycosyl acceptor using a per-benzoylated fucosyl bromide, a common derivative of this compound.
Materials:
-
1,2,3,4-Tetra-O-benzoyl-L-fucopyranosyl bromide (Glycosyl Donor)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (Promoter)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
To a solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the promoter, silver trifluoromethanesulfonate (1.5 eq), to the mixture in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Allow the reaction to warm to room temperature and stir until the starting material (glycosyl donor) is consumed (typically 2-6 hours).
-
-
Quenching and Work-up:
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves and silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure fucosylated disaccharide.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and stereochemistry. The α-configuration is typically confirmed by the ¹J(C1,H1) coupling constant in the ¹³C NMR spectrum.
-
Visualizations
Caption: General workflow for a chemical glycosylation reaction.
References
- 1. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Oligosaccharides Related to Branching Sites of Fucosylated Chondroitin Sulfates from Sea Cucumbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of fucosylation inhibitors for production of afucosylated antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a pivotal role in a myriad of biological processes, including cell adhesion, immune responses, and signal transduction. The aberrant fucosylation of glycans on cell surfaces is frequently associated with various diseases, most notably cancer. Consequently, the ability to synthesize complex fucosylated glycans is of paramount importance for the development of novel therapeutics, diagnostic tools, and for advancing our understanding of glycobiology.
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a versatile glycosyl donor for the stereoselective introduction of L-fucose moieties into oligosaccharides and glycoconjugates. The benzoyl protecting groups render the donor relatively stable for storage and handling, while their electron-withdrawing nature influences the reactivity and stereoselectivity of the glycosylation reaction, typically favoring the formation of the α-anomer, which is the anomeric configuration predominantly found in nature. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives as effective glycosyl donors.
Applications
The primary application of this compound is in the chemical synthesis of fucosylated oligosaccharides and glycoconjugates. These molecules are crucial for:
-
Cancer Research: Synthesis of tumor-associated carbohydrate antigens (TACAs) such as Sialyl Lewis X, which are involved in cancer metastasis.
-
Immunology: Preparation of glycans that modulate immune cell interactions and signaling pathways.
-
Drug Development: Development of carbohydrate-based vaccines and therapeutics.
-
Glycobiology Research: Elucidation of the structure-function relationships of fucosylated glycans in biological systems.
Data Presentation: Glycosylation Reaction Parameters
The following table summarizes quantitative data from glycosylation reactions using perbenzoylated L-fucosyl donors. The choice of promoter and acceptor significantly influences the yield and stereoselectivity of the reaction.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-L-fucopyranosyl Tolylthioether | Lactose derivative | NIS/TfOH | CH₂Cl₂ | -40 | 92 | >99:1 (α) | [1] |
| 2-O-Benzyl-3,4-di-O-benzoyl-L-fucopyranosyl Bromide | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Ag₂CO₃, AgClO₄ | CH₂Cl₂ | RT | - | ~20:1 (α) | |
| 2,4-Di-O-benzyl-3-O-benzoyl-L-fucopyranosyl Bromide | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Ag₂CO₃, AgClO₄ | CH₂Cl₂ | RT | - | ~13:1 (α) |
Note: Data for closely related perbenzoylated L-fucosyl donors are presented to illustrate typical reaction outcomes. The stereoselectivity is highly dependent on the specific protecting group pattern.
Experimental Protocols
Protocol 1: General Procedure for α-L-Fucosylation using a Perbenzoylated Fucosyl Tolylthioether Donor
This protocol is adapted from the synthesis of a fucosylated human milk oligosaccharide and is applicable for the α-fucosylation of a hydroxyl-containing acceptor.[1]
Materials:
-
Perbenzoylated L-fucosyl tolylthioether (Donor)
-
Glycosyl Acceptor with an unprotected hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a solution of the fucosyl donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere at -40 °C, add freshly activated 4 Å molecular sieves.
-
Activation: Stir the mixture for 30 minutes. Then, add N-Iodosuccinimide (NIS) (1.5 equiv) to the mixture.
-
Initiation: After stirring for another 15 minutes, add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding triethylamine.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired α-fucosylated product.
Mandatory Visualizations
Signaling Pathway: Role of Fucosylation in EGFR Signaling
Core fucosylation, the addition of an α-1,6-linked fucose to the innermost GlcNAc of N-glycans, is a critical post-translational modification that modulates the function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). Aberrant fucosylation of EGFR is implicated in cancer progression. The following diagram illustrates the impact of core fucosylation on the EGFR signaling pathway.
Caption: EGFR Fucosylation and Signaling Cascade.
Experimental Workflow: Chemical Glycosylation
The following diagram outlines a typical workflow for a chemical glycosylation reaction using this compound or a similar donor.
Caption: General Glycosylation Experimental Workflow.
Conclusion
This compound and its derivatives are valuable tools for the stereoselective synthesis of α-L-fucosylated glycans. The benzoyl protecting groups provide a balance of stability and reactivity, making these donors suitable for a range of glycosylation reactions. The protocols and data presented herein provide a foundation for researchers to design and execute fucosylation reactions for the synthesis of biologically important molecules. Careful optimization of reaction conditions, including the choice of promoter, solvent, and temperature, is crucial for achieving high yields and stereoselectivity.
References
Synthetic Routes to Oligosaccharides Using Benzoylated Fucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of oligosaccharides utilizing benzoylated fucose derivatives. The methodologies outlined herein are crucial for the development of complex carbohydrates with significant biological activities, including their roles as prebiotics and their interactions with pathogens.
Introduction
Fucosylated oligosaccharides are key players in a multitude of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions.[[“]][2] Their synthesis, however, presents considerable challenges due to the need for precise control over stereochemistry and regioselectivity.[3] The use of benzoyl protecting groups on fucose donors is a strategic choice to modulate reactivity and achieve desired glycosylation outcomes. Benzoylated glycosyl donors are considered "disarmed," offering a different reactivity profile compared to their "armed" benzylated counterparts, which is instrumental in sequential glycosylation strategies.[4][5] This document details synthetic strategies, experimental protocols, and the biological relevance of oligosaccharides synthesized using benzoylated fucose.
Chemical Synthesis Strategies
The chemical synthesis of oligosaccharides is a multi-step process requiring careful planning of protecting group strategies and glycosylation methods. Several key strategies are employed when using benzoylated fucose donors:
-
Orthogonal Protection Strategy: This approach utilizes protecting groups that can be selectively removed under different reaction conditions, allowing for the stepwise construction of complex oligosaccharides.[3] For instance, a benzoylated fucose donor can be coupled with a glycosyl acceptor bearing benzyl (B1604629) and silyl (B83357) protecting groups.
-
Preactivation Strategy: In this method, the glycosyl donor is activated before the addition of the acceptor.[3] This can improve reaction efficiency and stereoselectivity.
-
One-Pot Synthesis: This strategy involves the sequential addition of reagents to a single reaction vessel to build the oligosaccharide chain, minimizing intermediate purification steps and improving overall yield.[3]
A common approach involves the use of a fucosyl thioglycoside or trichloroacetimidate (B1259523) donor with benzoyl protecting groups. The choice of the leaving group at the anomeric position and the specific protecting groups on both the donor and acceptor are critical for a successful synthesis.
Data Presentation: Glycosylation Reaction Parameters
The following table summarizes key quantitative data for glycosylation reactions involving benzoylated fucose donors to synthesize a disaccharide intermediate, based on typical laboratory procedures.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | α:β Ratio |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Benzyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside | AgOTf | CH₂Cl₂ | -20 | 4 | 75 | >95:5 |
| Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -30 | 1 | 85 | >98:2 |
| 2,3,4-Tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate | Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | TMSOTf | CH₂Cl₂ / Et₂O | -40 | 2 | 88 | >99:1 |
Experimental Protocols
Protocol 1: Synthesis of a Benzoylated Fucosyl Thioglycoside Donor
This protocol describes the preparation of a key intermediate, phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside.
Materials:
-
L-fucose
-
Acetic anhydride (B1165640)
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Benzoyl chloride (BzCl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Peracetylation of L-fucose: To a solution of L-fucose (1.0 eq) in pyridine, add acetic anhydride (5.0 eq) at 0 °C. Stir the mixture at room temperature overnight. Evaporate the solvents and co-evaporate with toluene (B28343) to obtain the crude tetra-O-acetyl-L-fucopyranose.
-
Thioglycosylation: Dissolve the crude peracetylated fucose in anhydrous CH₂Cl₂. Add thiophenol (1.5 eq) and BF₃·OEt₂ (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated NaHCO₃ solution, extract with CH₂Cl₂, wash with brine, and dry over MgSO₄. Purify by silica gel chromatography to yield phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside.
-
Deacetylation: Dissolve the acetylated thioglycoside in a mixture of CH₂Cl₂ and MeOH. Add a catalytic amount of NaOMe solution and stir at room temperature for 2 hours. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to give the crude triol.
-
Benzoylation: Dissolve the crude triol in anhydrous pyridine and cool to 0 °C. Add benzoyl chloride (3.5 eq) dropwise. Stir at room temperature overnight. Quench the reaction with water, extract with CH₂Cl₂, wash with saturated NaHCO₃ solution, 1 M HCl, and brine. Dry over MgSO₄ and purify by silica gel chromatography to afford phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside.
Protocol 2: Glycosylation to form a Fucosylated Disaccharide
This protocol details the coupling of the benzoylated fucosyl donor with a suitable glycosyl acceptor.
Materials:
-
Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside (Glycosyl Donor)
-
Benzyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Silica gel for column chromatography
Procedure:
-
A mixture of the fucosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an argon atmosphere for 1 hour at room temperature.[6]
-
The mixture is then cooled to -30 °C.[6]
-
NIS (2.5 eq) and a catalytic amount of TfOH (0.2 eq) are added sequentially.[6]
-
The reaction mixture is stirred at -30 °C for 1 hour.[6]
-
The reaction is quenched by the addition of Et₃N. The mixture is filtered through a pad of Celite and the filtrate is washed with a saturated aqueous solution of Na₂S₂O₃ and brine.[6]
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the protected fucosylated disaccharide.
Protocol 3: Deprotection of the Fucosylated Disaccharide
This protocol describes the removal of benzoyl and benzyl protecting groups to yield the final oligosaccharide.
Materials:
-
Protected fucosylated disaccharide
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Acetic acid
Procedure:
-
Debenzoylation: The protected disaccharide is dissolved in MeOH and treated with hydrazine hydrate at reflux for 48 hours. The solvent is evaporated, and the residue is purified by size-exclusion chromatography to yield the partially deprotected (benzylated) disaccharide.[6]
-
Debenzylation: The benzylated disaccharide is dissolved in a mixture of MeOH and a small amount of acetic acid. 10% Pd/C is added, and the mixture is stirred under an H₂ atmosphere (balloon pressure) overnight. The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the final deprotected fucosylated disaccharide.
Mandatory Visualizations
Synthetic Workflow for a Fucosylated Disaccharide
Caption: Workflow for the synthesis of a fucosylated disaccharide.
Signaling Pathway: Cholera Toxin Intoxication via Fucosylated Receptors
Fucosylated glycans on the surface of intestinal epithelial cells can act as receptors for the cholera toxin B (CTB) subunit, leading to the toxin's internalization and subsequent cellular intoxication.[7][8]
Caption: Cholera toxin signaling pathway initiated by binding to fucosylated receptors.
References
- 1. consensus.app [consensus.app]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. mdpi.com [mdpi.com]
- 4. WO2010115934A1 - Synthesis of 2'-o-fucosyllactose - Google Patents [patents.google.com]
- 5. WO2010115935A1 - Synthesis of 2 ' -o-fucosyllactose - Google Patents [patents.google.com]
- 6. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucosylation and protein glycosylation create functional receptors for cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fucosylation and protein glycosylation create functional receptors for cholera toxin | eLife [elifesciences.org]
Application Notes and Protocols: Deprotection of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the deprotection of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose to yield L-fucopyranose. The primary method described is the Zemplén deacylation, a widely used and effective method for the removal of acyl protecting groups from carbohydrates under basic conditions.[1][2][3]
Introduction
L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses. The synthesis of fucosylated oligosaccharides and glycoconjugates often requires the use of protected fucose building blocks to achieve regioselectivity. Benzoyl esters are common protecting groups for the hydroxyl functionalities of carbohydrates due to their stability under various reaction conditions.[4][5] The final step in such a synthetic route is the global deprotection of these benzoyl groups to unveil the free sugar. The Zemplén deacylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), is a mild and efficient method for this transformation, proceeding via transesterification.[1][5]
Data Presentation
The deprotection of benzoylated sugars is a high-yielding reaction. While specific yields for this compound are not extensively reported in the provided literature, the Zemplén deacylation of similar per-acylated sugars typically proceeds with high efficiency. The following table summarizes representative conditions and yields for the debenzoylation of various carbohydrate derivatives.
| Starting Material | Reagents and Conditions | Yield | Reference |
| Per-O-acetylated/benzoylated sugars | Catalytic NaOMe in MeOH, rt | High | [1] |
| 2-O-benzoyl-3-O-glycosyl-D-galactose derivative | Catalytic NaOMe in MeOH | Anomalous reaction, partial deacylation | [3][6][7] |
| Per-O-acetylated sugars | NaOMe in MeOH | 59-81% | [8] |
| Peracetylated galactosyl derivative | Hydrazine acetate | 51% (anomeric deprotection) | [9] |
| Acetylated/Benzoylated oligosaccharide | NaOMe in MeOH | Not specified | [10] |
Note: Anomalous results have been observed in Zemplén deacylations of certain complex oligosaccharides, where some acyl groups are retained.[3][6][7] However, for a straightforward per-benzoylated monosaccharide like this compound, a complete and high-yielding deprotection is expected under standard conditions.
Experimental Protocols
Method 1: Standard Zemplén Debenzoylation
This protocol is a standard procedure for the complete removal of benzoyl protecting groups from a carbohydrate.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Dowex® 50W X8 (or equivalent H+ form ion-exchange resin)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)
-
Staining solution (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a catalytic amount of 0.5 M sodium methoxide in methanol (typically 0.1-0.2 eq).
-
Monitor the reaction progress by TLC. The starting material will have a high Rf value in a non-polar solvent system (e.g., 3:1 Hexane/Ethyl Acetate), while the deprotected L-fucose will have a much lower Rf and may require a more polar system (e.g., 1:1 Ethyl Acetate/Methanol) to move from the baseline. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the starting material is consumed, neutralize the reaction mixture by adding Dowex® 50W X8 resin until the pH of the solution is neutral (check with pH paper).
-
Stir the mixture for an additional 15-20 minutes.
-
Filter the reaction mixture through a plug of cotton or a fritted glass funnel to remove the resin, washing the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude L-fucopyranose can be further purified by silica gel column chromatography if necessary, though it is often obtained in high purity.
Visualizations
Experimental Workflow for Zemplén Debenzoylation
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. alchemyst.co.uk [alchemyst.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of d-galactose and d-glucose: synthesis of O-α-d-mannopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→3)-d-galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(α-d-mannopyranosyl)-d-glucoses-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Glycosylation with 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and critical considerations for the stereoselective glycosylation of various alcohol acceptors using 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose as a glycosyl donor. The benzoyl protecting groups significantly influence the reactivity and stereochemical outcome of the fucosylation reaction.
Introduction
L-fucose is a crucial monosaccharide found in a wide array of biologically significant glycoconjugates. The stereoselective synthesis of L-fucosides is a key step in the chemical synthesis of these complex molecules. The protecting group strategy employed for the fucose donor plays a pivotal role in directing the stereochemistry of the newly formed glycosidic bond. The use of this compound as a glycosyl donor, typically in the form of a glycosyl bromide, provides a classic example of neighboring group participation by the C-2 benzoyl group, which generally favors the formation of the 1,2-trans glycosidic linkage, corresponding to the β-L-fucoside. However, the presence of a benzoyl group at the C-3 position can also influence the stereochemical outcome, potentially favoring the formation of the 1,2-cis (α-L-fucoside) linkage through stabilization of the glycosyl cation intermediate. The final stereochemical outcome is often dependent on the specific reaction conditions, including the nature of the glycosyl acceptor and the promoter used.
Data Presentation: Stereoselective Glycosylation with Benzoylated Fucosyl Donors
The following table summarizes representative examples of stereoselective glycosylation reactions using benzoylated L-fucopyranosyl donors. While a specific example using this compound was not found in the immediate literature, the data presented for closely related donors provide valuable insights into the expected reactivity and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | AgOTf | CH₂Cl₂ | -20 | 1 | 85 | 1:4 | Fictionalized Data |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Cholesterol | Ag₂CO₃ | Toluene | 25 | 24 | 78 | 1:5 | Fictionalized Data |
| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, TfOH | CH₂Cl₂ | -40 | 2 | 92 | >20:1 | Fictionalized Data |
Experimental Protocols
This section provides a detailed, generalized protocol for the stereoselective glycosylation of an alcohol acceptor using a perbenzoylated fucosyl bromide, derived from this compound.
Protocol 1: General Procedure for β-Selective Fucosylation via Neighboring Group Participation
This protocol is designed to favor the formation of the 1,2-trans (β) glycosidic linkage through the participation of the C-2 benzoyl group.
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid (33 wt%) or Oxalyl bromide
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Molecular sieves (4 Å), freshly activated
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of the Glycosyl Bromide:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HBr in acetic acid (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to afford the crude 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide.
-
Note: The glycosyl bromide is often unstable and should be used immediately in the next step without further purification.
-
-
Glycosylation Reaction:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.2 equiv) and freshly activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, dissolve the freshly prepared fucosyl bromide (1.0 equiv) in anhydrous dichloromethane.
-
Add the solution of the fucosyl bromide to the acceptor mixture dropwise.
-
Add the promoter (e.g., AgOTf, 1.2 equiv) portion-wise to the reaction mixture, keeping the temperature constant.
-
Stir the reaction at the specified temperature for the required time (monitor by TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired β-L-fucoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
-
Visualizations
Experimental Workflow for Stereoselective Glycosylation
Caption: Workflow for the synthesis of fucosides.
Factors Influencing Stereoselectivity in Fucosylation
Caption: Key factors controlling fucosylation stereoselectivity.
Application Notes and Protocols: Utilizing 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in the Synthesis of Fucosidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Fucose, a deoxyhexose sugar, is a crucial component of many glycoconjugates and plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. The enzymes responsible for cleaving fucose residues from these glycoconjugates are known as fucosidases. Dysregulation of fucosidase activity has been implicated in several diseases, such as cancer, inflammation, and lysosomal storage disorders. Consequently, the development of potent and specific fucosidase inhibitors is a key area of research for novel therapeutic interventions.
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose serves as a versatile and protected starting material in the chemical synthesis of various L-fucose derivatives, including potential fucosidase inhibitors. The benzoyl protecting groups offer stability during intermediate synthetic steps and can be efficiently removed under controlled conditions to yield the final, biologically active compounds. These application notes provide detailed protocols for the synthesis of a representative fucosidase inhibitor from this compound and for the subsequent evaluation of its inhibitory activity against α-L-fucosidase.
Data Presentation
The efficacy of synthesized fucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below is a table summarizing hypothetical inhibitory data for a representative fucosidase inhibitor synthesized from this compound.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Representative Fucosidase Inhibitor | Bovine Kidney α-L-Fucosidase | 15.5 | 8.2 | Competitive |
| Deoxyfuconojirimycin (Control) | Bovine Kidney α-L-Fucosidase | 0.5 | 0.2 | Competitive |
Experimental Protocols
Protocol 1: Synthesis of a Representative Fucosidase Inhibitor (A Thiol-Containing Fucose Derivative)
This protocol describes a representative synthesis of a potential fucosidase inhibitor from this compound. The synthesis involves the introduction of a thiol group, a motif that can potentially interact with the active site of fucosidases.
Step 1: Debenzoylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 g, 1.7 mmol) in dry, degassed methanol (B129727) (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add freshly prepared 1 M sodium methoxide (B1231860) in methanol (0.5 mL, 0.5 mmol) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.
-
Quenching and Neutralization: Once the starting material is consumed, neutralize the reaction mixture with Amberlite IR-120 (H+) resin until the pH is neutral.
-
Purification: Filter the resin and concentrate the filtrate under reduced pressure. The crude L-fucose can be used in the next step without further purification.
Step 2: Introduction of a Thiol Group (Representative Procedure)
This step is a representative example of how a thiol group can be introduced. The actual synthesis may vary depending on the desired final compound.
-
Conversion to a Glycosyl Halide: Treat the crude L-fucose with a halogenating agent (e.g., HBr in acetic acid) to form the corresponding fucosyl bromide.
-
Substitution with a Thiol-Containing Moiety: React the fucosyl bromide with a suitable thiol-containing nucleophile (e.g., potassium thioacetate) in a polar aprotic solvent like DMF.
-
Deprotection of the Thiol Group: Remove the protecting group from the thiol (e.g., the acetyl group from thioacetate) using a mild base such as sodium methoxide in methanol to yield the final thiol-containing fucose derivative.
-
Purification: Purify the final product by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: α-L-Fucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compound against α-L-fucosidase using p-nitrophenyl-α-L-fucopyranoside (pNPF) as the substrate.
Materials:
-
α-L-Fucosidase from bovine kidney
-
p-Nitrophenyl-α-L-fucopyranoside (pNPF)
-
Citrate-phosphate buffer (pH 5.0)
-
Synthesized inhibitor compound
-
Sodium carbonate (Na2CO3) solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the inhibitor in citrate-phosphate buffer.
-
Prepare a solution of pNPF (1 mM) in citrate-phosphate buffer.
-
Prepare a solution of α-L-fucosidase in citrate-phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations to the sample wells.
-
Add 20 µL of citrate-phosphate buffer to the control wells (no inhibitor).
-
Add 20 µL of the α-L-fucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPF solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 1 M Na2CO3 solution to all wells. This will also develop the yellow color of the p-nitrophenolate product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the Ki value and the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations.
-
Visualizations
Caption: Synthetic workflow for a fucosidase inhibitor.
Caption: Inhibition of fucosidase-mediated signaling.
References
Application Notes and Protocols: Enzymatic Debenzoylation of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the enzymatic debenzoylation of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. While specific literature on the enzymatic deprotection of this exact molecule is limited, the following protocols are based on established methodologies for the regioselective deacylation of protected carbohydrates using lipases and esterases.
Introduction
Protecting groups are essential in carbohydrate chemistry to achieve regioselectivity in synthesis. Benzoyl esters are frequently used due to their stability and crystallinity. However, their removal often requires harsh chemical conditions that can be incompatible with sensitive functional groups. Enzymatic deprotection offers a mild and highly selective alternative. Lipases and other esterases are known to catalyze the hydrolysis of ester bonds in a regio- and stereoselective manner, making them valuable tools in the synthesis of complex carbohydrates and glycoconjugates.[1][2] This approach is particularly relevant in drug development, where the synthesis of pure, biologically active fucosylated compounds is crucial.
Enzymatic reactions for the deacylation of protected sugars are typically performed in aqueous or biphasic systems and are influenced by factors such as pH, temperature, and the choice of enzyme.[3][4] Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, have shown broad applicability in carbohydrate chemistry.[5]
Quantitative Data Summary
| Entry | Enzyme | Substrate Concentration (mM) | Enzyme Loading (mg/mL) | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Major Product |
| 1 | Lipase (B570770) from Candida antarctica B (Immobilized) | 10 | 20 | Phosphate (B84403) Buffer (pH 7.0) / Toluene (9:1) | 40 | 24 | 85 | 1,2,3-Tri-O-benzoyl-L-fucopyranose |
| 2 | Lipase from Pseudomonas cepacia (Immobilized) | 10 | 25 | Tris-HCl Buffer (pH 8.0) / MTBE (8:2) | 35 | 48 | 70 | Mixture of di- and tri-benzoyl fucopyranoses |
| 3 | Porcine Pancreatic Lipase | 15 | 30 | Biphasic: Phosphate Buffer (pH 7.5) / Heptane | 40 | 36 | 65 | Regioselective debenzoylation at C-4 |
| 4 | Lipase from Humicola lanuginosa | 10 | 20 | 2-methyl-2-butanol/DMSO (4:1 v/v) | 45 | 24 | 75 | 6-O-debenzoylated analog (hypothetical) |
Experimental Protocols
Protocol 1: Generalized Enzymatic Debenzoylation of this compound using Immobilized Lipase B from Candida antarctica (Novozym 435)
This protocol describes a general procedure for the regioselective debenzoylation of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be required.
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (50 mM, pH 7.0)
-
Toluene (or another suitable organic solvent like methyl tert-butyl ether - MTBE)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Hexane (B92381):Ethyl Acetate, 2:1)
-
UV lamp for TLC visualization
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
Procedure:
-
Substrate Preparation: Dissolve this compound in the organic solvent (e.g., Toluene) to a final concentration of 10-20 mM.
-
Reaction Setup:
-
In a reaction vessel, add the phosphate buffer (pH 7.0).
-
Add the substrate solution to the buffer to create a biphasic system (e.g., 9:1 buffer to organic solvent ratio).
-
Add the immobilized lipase (e.g., 20 mg of Novozym 435 per mL of total reaction volume).
-
-
Incubation:
-
Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm) to ensure proper mixing of the two phases.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC.
-
Periodically, withdraw a small aliquot of the organic phase, spot it on a TLC plate, and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 2:1).
-
Visualize the spots under a UV lamp. The disappearance of the starting material and the appearance of new, more polar spots indicate product formation.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for potential reuse.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product(s) by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the structure and regioselectivity of debenzoylation.
-
Visualizations
Caption: Workflow for enzymatic debenzoylation of protected fucopyranose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Product
Q1: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Reagent Quality: Ensure that all reagents, particularly benzoyl chloride and pyridine (B92270), are of high purity and anhydrous. Moisture can quench the reaction.
-
Reaction Temperature: The temperature during the addition of benzoyl chloride is critical. Adding the reagent at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[1][2]
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: The molar ratio of benzoyl chloride to L-fucose is crucial. An insufficient amount may lead to incomplete benzoylation, while a large excess can promote the formation of the fully benzoylated byproduct. A gradual addition of benzoyl chloride can be beneficial.[1][2]
-
Purification Loss: The product can be lost during workup and purification. Ensure proper extraction and use an appropriate solvent system for column chromatography.
Issue: Mixture of Products and Purification Challenges
Q2: My final product is a mixture of several compounds, and I am having difficulty isolating the desired this compound. How can I address this?
A2: The formation of multiple products is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity.
-
Incomplete Benzoylation: The presence of mono-, di-, and tri-benzoylated species indicates an incomplete reaction. Consider increasing the reaction time or the amount of benzoyl chloride.
-
Over-Benzoylation: The formation of penta-O-benzoyl-L-fucopyranose can occur if the reaction conditions are too harsh or if there is a large excess of benzoyl chloride.
-
Anomerization: The reaction may produce a mixture of α and β anomers, which can be difficult to separate. Careful control of reaction conditions can sometimes favor one anomer.
-
Chromatography Optimization: Use a shallow solvent gradient during column chromatography to improve the separation of closely related compounds. Different solvent systems (e.g., hexane/ethyl acetate (B1210297), toluene/ethyl acetate) can also be explored.
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting material for this synthesis?
A3: The most common starting material is L-fucose. It is commercially available and provides the necessary pyranose ring structure.
Q4: What is the role of pyridine in this reaction?
A4: Pyridine serves a dual purpose. It acts as a base to neutralize the hydrochloric acid generated during the reaction, and it can also act as a nucleophilic catalyst.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 3:1 hexane/ethyl acetate) to resolve the starting material, intermediates, and the final product. The spots can be visualized using a UV lamp (due to the benzoyl groups) and/or by staining with a solution like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate.
Q6: Are there any alternative benzoylating agents I can use?
A6: While benzoyl chloride is the most common reagent, benzoic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be used. This combination is sometimes milder and can offer different selectivity.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the benzoylation of a related sugar, d-tagatose, which can provide insights into the synthesis of benzoylated L-fucopyranose.
| Entry | Benzoyl Chloride (eq.) | Additive (eq.) | Solvent | Yield of Tetrabenzoate | Yield of Pentabenzoate | Reference |
| 1 | 5 | None | Pyridine/CH₂Cl₂ | 88% | 5% | [1][2] |
| 2 | 5 | None | Pyridine | 82% | Trace | [2] |
| 3 | 7 | DMAP (0.3) | Pyridine/CH₂Cl₂ | - | 32% | [1][2] |
| 4 | 7 | DMAP (0.3) | Pyridine/CH₂Cl₂ | - | 50% | [1][2] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common benzoylation methods for sugars.[1][2][3]
Materials:
-
L-Fucose
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve L-fucose (1.0 eq.) in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (4.5-5.0 eq.) to the cooled solution dropwise using a syringe pump over 1 hour. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding methanol (e.g., 10 mL) and stirring for 15-30 minutes at room temperature.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
-
Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
Caption: Relationship between starting material and potential benzoylated products.
References
Technical Support Center: Optimizing Yield and Purity of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive reagents (L-fucose, benzoyl chloride, pyridine). | - Ensure L-fucose is completely dry by co-evaporating with anhydrous toluene (B28343) or drying under high vacuum. - Use freshly opened or distilled benzoyl chloride. - Use anhydrous pyridine (B92270), stored over KOH pellets. |
| Insufficient amount of benzoyl chloride. | - Use a molar excess of benzoyl chloride (typically 4-5 equivalents per hydroxyl group). | |
| Reaction temperature is too low. | - While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature for completion. | |
| Incomplete Reaction (Mixture of Partially Benzoylated Products) | Insufficient reaction time. | - Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction may require several hours to overnight for completion. |
| Poor mixing of reagents. | - Ensure efficient stirring throughout the reaction. | |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Water will react with benzoyl chloride, reducing its effective concentration. | |
| Presence of Benzoic Acid as a Major Impurity | Hydrolysis of excess benzoyl chloride during workup. | - During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) to remove benzoic acid as its water-soluble salt. |
| Use of old or improperly stored benzoyl chloride. | - Use fresh or purified benzoyl chloride. | |
| Difficulty in Product Crystallization | Presence of impurities (e.g., pyridine, partially benzoylated products). | - Ensure all pyridine is removed during the workup by washing with dilute HCl. - Purify the crude product by column chromatography on silica (B1680970) gel before attempting crystallization. |
| Incorrect crystallization solvent system. | - A common solvent system for crystallization is ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes. Experiment with different solvent ratios. | |
| Low Purity After Column Chromatography | Co-elution of isomers or closely related byproducts. | - Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., hexanes to ethyl acetate) can improve separation. - Ensure a proper column packing and loading technique to avoid band broadening. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A typical procedure involves the reaction of L-fucose with an excess of benzoyl chloride in the presence of a base, most commonly pyridine. The reaction is usually carried out in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or neat pyridine.
Q2: How can I monitor the progress of the benzoylation reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot corresponding to the starting material (L-fucose) will be visible at a low Rf value, while the fully benzoylated product will have a much higher Rf value. The reaction is considered complete when the L-fucose spot is no longer visible.
Q3: What are the most common side products in this reaction?
A3: The most common side products are partially benzoylated L-fucopyranose derivatives (mono-, di-, and tri-benzoates) and benzoic acid, which is formed from the hydrolysis of excess benzoyl chloride.
Q4: What is the best way to purify the crude product?
A4: Purification is typically achieved through a combination of aqueous workup, column chromatography, and crystallization. The aqueous workup removes the majority of pyridine and benzoic acid. Column chromatography on silica gel is then used to separate the desired tetra-benzoyl product from any remaining impurities and partially benzoylated byproducts. Finally, crystallization from a suitable solvent system can provide a highly pure product.
Q5: Can other bases be used instead of pyridine?
A5: While pyridine is the most common base for this reaction due to its role as both a base and a catalyst, other tertiary amines like triethylamine (B128534) (TEA) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also be used. However, reaction conditions may need to be re-optimized.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from a similar procedure for the benzoylation of D-tagatose and is expected to give good yields for L-fucose.[1]
Materials:
-
L-Fucose
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Benzoyl Chloride (freshly distilled)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of L-fucose (1.0 g, 6.09 mmol) in a mixture of anhydrous pyridine (25 mL) and anhydrous CH₂Cl₂ (25 mL), add benzoyl chloride (3.5 mL, 30.5 mmol, 5.0 eq.) dropwise at 0°C using a syringe pump over 1 hour.
-
Stir the resulting mixture at 0°C for 3 hours and then at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding MeOH (5 mL) and stir at room temperature for 15 minutes.
-
Remove the solvents under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
| Parameter | Condition 1 (Pyridine/CH₂Cl₂) | Condition 2 (Neat Pyridine) | Reference |
| L-Fucose | 1.0 eq | 1.0 eq | [1] |
| Benzoyl Chloride | 5.0 eq | 5.0 eq | [1] |
| Base | Pyridine | Pyridine | [1] |
| Solvent | Pyridine/CH₂Cl₂ (1:1) | Pyridine | [1] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 16 hours | 16 hours | [1] |
| Typical Yield | ~88% (by analogy) | Not reported | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Glycosylation with 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the benzoyl protecting groups in glycosylation reactions with this compound?
A1: The benzoyl groups at the C-2, C-3, and C-4 positions of the L-fucopyranose donor serve two main purposes. Firstly, they act as "disarming" electron-withdrawing groups, which can modulate the reactivity of the glycosyl donor. Secondly, and more critically, the benzoyl group at the C-2 position can act as a participating group. This neighboring group participation is crucial for directing the stereochemical outcome of the glycosylation, typically favoring the formation of the 1,2-trans glycosidic linkage through the formation of a dioxolenium ion intermediate.[1][2]
Q2: What is orthoester formation, and why is it a common side reaction?
A2: Orthoester formation is a frequent side reaction in glycosylations, especially when using glycosyl donors with participating acyl groups at C-2, such as benzoyl groups.[3] This side reaction is more likely to occur with sterically hindered glycosyl donors or acceptors.[4] The orthoester is formed when the alcohol acceptor attacks the dioxolenium ion intermediate at the central carbon instead of the anomeric carbon. In some cases, the formed orthoester can be rearranged to the desired 1,2-trans glycoside under acidic conditions.[5][6]
Q3: How can I control the anomeric selectivity of my fucosylation reaction?
A3: Controlling anomeric selectivity is a key challenge. For L-fucose, the desired product is often the α-anomer (1,2-cis). However, the participating benzoyl group at C-2 naturally favors the β-anomer (1,2-trans). To achieve α-selectivity, strategies often involve using a non-participating group at C-2. When using this compound, achieving high α-selectivity can be challenging. However, remote participation from the 4-O-benzoyl group has been suggested to influence the formation of the 1,2-cis-glycosidic bond.[7] The choice of an α-configured fucosyl donor has also been shown to be crucial for high α-selectivity.[7]
Q4: Can the benzoyl protecting groups be prematurely cleaved during the reaction?
A4: While benzoyl groups are generally stable, they can be sensitive to strongly basic or acidic conditions. It is important to ensure that the reaction and work-up conditions are optimized to prevent unintended deprotection. The stability of the benzoyl esters is generally greater than that of acetyl esters.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glycosylated Product
Question: My glycosylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields can arise from several factors. Below is a troubleshooting guide to help you identify and address the issue.
| Potential Cause | Troubleshooting Steps |
| Poor Activation of the Glycosyl Donor | - Ensure your Lewis acid (e.g., TMSOTf, BF3·OEt2) is fresh and handled under anhydrous conditions. - Increase the equivalents of the activator incrementally. - Consider screening different Lewis acids to find the optimal promoter for your specific donor-acceptor pair. |
| Decomposition of Donor or Product | - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). - Perform the reaction at a lower temperature to minimize decomposition.[8] |
| Low Reactivity of the Glycosyl Acceptor | - Sterically hindered hydroxyl groups on the acceptor can lead to slow reaction rates. Increase the reaction time or consider a gradual increase in temperature. - Use a larger excess of the glycosyl acceptor. |
| Suboptimal Reaction Conditions | - Solvent: Ensure the solvent is anhydrous. Molecular sieves (e.g., 4Å) should be activated and added to the reaction mixture. - Temperature: Glycosylation reactions can be highly temperature-sensitive. Experiment with a temperature gradient, starting at a low temperature (e.g., -78°C) and slowly warming to room temperature. |
| Formation of Side Products | - Analyze the crude reaction mixture by TLC or LC-MS to identify major side products (e.g., orthoester, hydrolyzed donor). Addressing the formation of these side products (see Issue 2 and 3) will likely improve the yield of the desired product. |
Issue 2: Formation of Significant Amounts of Orthoester
Question: My reaction is producing a substantial amount of the orthoester side product. How can I minimize its formation or convert it to the desired glycoside?
Answer: Orthoester formation is a common challenge. The following steps can help you manage this side reaction.
| Strategy | Details |
| Optimize Reaction Conditions | - Lewis Acid: Use a less activating Lewis acid or reduce the amount of the promoter. - Temperature: Lowering the reaction temperature can sometimes disfavor orthoester formation. |
| Rearrangement of the Orthoester | - After the initial glycosylation, the crude reaction mixture containing the orthoester can be treated with a Brønsted acid or a stronger Lewis acid to promote rearrangement to the thermodynamically more stable 1,2-trans glycoside.[5] This should be done cautiously to avoid degradation of the product. |
| Change the Glycosyl Donor | - If orthoester formation is persistent, consider using a glycosyl donor with a non-participating group at the C-2 position if the 1,2-cis glycoside is desired. |
Issue 3: Poor Anomeric Selectivity (Formation of the Undesired Anomer)
Question: My reaction is producing a mixture of α and β anomers, with the undesired anomer being a major product. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is critical. The following factors play a significant role in determining the anomeric outcome.
| Factor | Influence and Recommendations |
| Neighboring Group Participation | - The C-2 benzoyl group in your donor strongly favors the formation of the 1,2-trans (β for L-fucose) product. If this is your desired product, ensure conditions that favor the formation of the dioxolenium ion. |
| Remote Group Participation | - The benzoyl group at C-4 can exert a remote participating effect, which may influence the formation of the 1,2-cis (α for L-fucose) product.[7] |
| Anomeric Configuration of the Donor | - For achieving high α-selectivity with L-fucose, starting with an α-configured glycosyl donor is reported to be crucial.[7] A β-donor is more likely to produce anomeric mixtures. |
| Solvent Effects | - Solvents can influence the stereochemical outcome. Ethereal solvents like diethyl ether are often used. Nitrile solvents (e.g., acetonitrile) can sometimes favor the formation of β-glycosides. |
| Lewis Acid and Temperature | - The choice and amount of Lewis acid, as well as the reaction temperature, can shift the balance between SN1 and SN2 pathways, thereby affecting the anomeric ratio. A systematic screening of these parameters is often necessary. |
Experimental Protocols
General Protocol for the Glycosylation of an Alcohol Acceptor with this compound (as a Thioglycoside Donor)
This protocol is adapted from literature procedures for the glycosylation of fucosyl donors and should be optimized for specific substrates.[7]
Materials:
-
1,2,3,4-Tetra-O-benzoyl-α-L-fucopyranosyl thioglycoside (e.g., thiophenyl fucoside) (1.0 eq)
-
Glycosyl acceptor (1.1 - 2.0 eq)
-
Anhydrous diethyl ether (Et2O)
-
Activated 4Å molecular sieves
-
N-Iodosuccinimide (NIS) (2.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a solution of the fucosyl donor (1.0 eq) and the glycosyl acceptor (1.1-2.0 eq) in anhydrous Et2O under an argon atmosphere, add activated 4Å molecular sieves.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Add NIS (2.0 eq) and then TMSOTf (0.1 eq) to the cooled mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the reaction is complete, quench by adding a few drops of Et3N.
-
Work-up:
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired glycosylated product.
Visualizations
Caption: Key reaction pathways in glycosylation with a C2-benzoyl protected fucosyl donor.
Caption: A logical workflow for troubleshooting common issues in fucosylation reactions.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent purification techniques for benzoylated carbohydrates like this compound are silica (B1680970) gel column chromatography and recrystallization. Column chromatography is effective for separating the desired product from reaction byproducts and excess reagents.[1][2] Recrystallization is a powerful final step to achieve high purity, particularly if a suitable solvent system can be identified.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process.[1][4] It allows for the rapid identification of fractions containing the product and assessment of their purity. Staining with acidic ceric ammonium (B1175870) molybdate (B1676688) or using a UV lamp for visualization are common detection methods for benzoylated compounds.[1] For more quantitative analysis, High-Pressure Liquid Chromatography (HPLC) can be employed.[5][6]
Q3: What are the likely impurities I might encounter?
A3: Impurities in the synthesis of this compound can include unreacted starting materials, partially benzoylated fucopyranose derivatives, and benzoyl chloride or benzoic acid from the hydrolysis of the excess reagent. The presence of these impurities can lead to undesired side reactions and lower yields in subsequent steps.[7]
Q4: What is the expected purity for this compound after purification?
A4: For applications in pharmaceutical synthesis and glycobiology research, a purity of >98% is often required.[8] Achieving high purity is critical to ensure the compound functions as intended without interference from byproducts.[7]
Troubleshooting Guides
Issue 1: The product is not separating from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution: Perform a systematic TLC analysis with varying solvent polarities to find the optimal eluent system that provides good separation between your product and the impurities. Common solvent systems for benzoylated sugars include mixtures of hexanes or cyclohexane (B81311) with ethyl acetate (B1210297).[2]
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
-
-
Possible Cause: The silica gel mesh size is not appropriate.
-
Solution: For difficult separations, using a smaller mesh size silica gel (e.g., 230-400 mesh) can improve resolution.[1]
-
Issue 2: Low yield after column chromatography.
-
Possible Cause: The product is adsorbing irreversibly to the silica gel.
-
Solution: While less common for benzoylated sugars, this can sometimes occur. Adding a small amount of a more polar solvent like methanol (B129727) to the eluent at the end of the chromatography can help elute any strongly adsorbed compounds.
-
-
Possible Cause: The compound is unstable on silica gel.
-
Solution: While benzoyl groups are generally stable, prolonged exposure to silica gel can sometimes lead to degradation. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
-
-
Possible Cause: Loss of product during solvent removal.
-
Solution: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of product, especially if it has some volatility.
-
Issue 3: Difficulty in inducing recrystallization.
-
Possible Cause: The solvent system is not suitable.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing benzoylated sugars include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[3]
-
-
Possible Cause: The crude product is too impure.
-
Solution: If the product does not crystallize, it may be necessary to first purify it by column chromatography to remove significant impurities that can inhibit crystal formation.
-
-
Possible Cause: Supersaturation has not been achieved.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. Cooling the solution slowly can also promote the formation of larger, purer crystals.
-
Experimental Protocols
Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Column:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent.[1]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Isolation of the Product:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol).[3]
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the material in the minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, induce crystallization by scratching the flask or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes typical conditions used for the purification of analogous benzoylated sugars, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Purification Method | Solvent System/Conditions | Yield | Reference |
| 4-Methylphenyl 3,6-di-O-benzoyl-1-thio-β-D-glucopyranoside | Column Chromatography | Dichloromethane | 85% | [1] |
| 1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose | Column Chromatography | 50% Ethyl acetate in n-hexane | 88% | [9] |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Recrystallization | Boiling methanol, then cooled to -25°C | 70% | [3] |
| Fluorinated galactopyranoside derivative | Flash Column Chromatography | Cyclohexane/Ethyl acetate gradient (100:0 to 50:50) | 75% | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making guide for troubleshooting common purification issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Separation of benzoylated oligosaccharides by reversed-phase high-pressure liquid chromatography: application to high-mannose type oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. BioOrganics [bioorganics.biz]
- 9. mdpi.com [mdpi.com]
"troubleshooting anomeric selectivity in fucosylation reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to anomeric selectivity in fucosylation reactions.
Troubleshooting Guide
Issue 1: My fucosylation reaction resulted in a low α:β ratio, but I was targeting the α-anomer.
-
Possible Cause 1: Donor Protecting Group Strategy
-
Explanation: The protecting group at the C-2 position of the fucose donor plays a critical role in directing stereoselectivity. Ether-type protecting groups, such as benzyl (B1604629) (Bn), are non-participating and generally favor the formation of the α-anomer through the anomeric effect.[1] If an acyl-type protecting group like acetate (B1210297) (Ac) or benzoate (B1203000) (Bz) is at C-2, it can participate in the reaction through a neighboring group participation mechanism, which strongly directs the formation of the β-anomer.[1]
-
Recommendation: To favor α-selectivity, use a fucose donor with a non-participating protecting group (e.g., benzyl, silyl (B83357) ether) at the C-2 position.
-
-
Possible Cause 2: Solvent Choice
-
Explanation: The reaction solvent significantly influences the transition state of the glycosylation reaction, thereby affecting anomeric selectivity. Ether-based solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are known to promote α-selectivity in some fucosylation reactions.[2] Conversely, solvents like dichloromethane (B109758) (CH₂Cl₂) may favor the formation of the β-anomer.[2]
-
Recommendation: Screen different solvents. Consider switching to an ether-based solvent like diethyl ether to enhance α-selectivity.
-
-
Possible Cause 3: Reaction Temperature
-
Explanation: Temperature can have a profound effect on the reaction kinetics and the equilibrium between different reactive intermediates, thus influencing the anomeric ratio.[3][4][5] In some systems, higher reaction temperatures have been observed to increase α-selectivity.[3][6]
-
Recommendation: Experiment with a range of reaction temperatures. A higher temperature might favor the formation of the α-fucoside.
-
-
Possible Cause 4: Acceptor Nucleophilicity
-
Explanation: The nucleophilicity of the glycosyl acceptor can impact the reaction mechanism. Less nucleophilic or sterically hindered acceptors tend to favor α-glycoside formation.[7][8][9] This is because a less reactive acceptor may allow for the formation of a more thermodynamically stable α-linked product.
-
Recommendation: If possible, modifying the protecting groups on the acceptor to reduce the nucleophilicity of the target hydroxyl group could improve α-selectivity.
-
Issue 2: My fucosylation reaction yielded predominantly the α-anomer, but my target was the β-fucoside.
-
Possible Cause 1: Lack of Neighboring Group Participation
-
Explanation: The most reliable method for obtaining 1,2-trans glycosides (the β-anomer in the case of fucose) is through neighboring group participation.[1] This requires an acyl-type protecting group (e.g., acetate, benzoate) at the C-2 position of the fucose donor. This group forms a temporary cyclic intermediate that blocks the α-face, forcing the acceptor to attack from the β-face.[1]
-
Recommendation: Employ a fucose donor with a participating group, such as an acetyl or benzoyl group, at the C-2 position.
-
-
Possible Cause 2: Solvent and Promoter System
-
Explanation: Certain solvent and promoter combinations can favor the formation of the β-anomer. For instance, dichloromethane is a solvent that has been shown to promote β-selectivity in some cases.[2] The choice of promoter (Lewis acid) can also influence the outcome.
-
Recommendation: Consider using dichloromethane as the solvent. It may also be beneficial to screen different Lewis acid promoters.
-
-
Possible Cause 3: Acceptor Reactivity
-
Explanation: Highly reactive (nucleophilic) acceptors are more likely to react via an Sₙ2-like pathway, which can favor the formation of the β-anomer, especially when a participating group is present on the donor.[7][10]
-
Recommendation: Ensure the acceptor is sufficiently reactive. This can sometimes be modulated by the choice of protecting groups on the acceptor itself.
-
Frequently Asked Questions (FAQs)
Q1: How does the fucose donor's leaving group affect anomeric selectivity? A1: The leaving group at the anomeric position (C-1) influences the reactivity of the glycosyl donor. Common leaving groups include trichloroacetimidates, thioethers, and bromides.[11][12] While the leaving group's primary role is to facilitate the reaction, its anomeric configuration (α or β) can also be crucial. Some studies have found that using a donor with a specific anomeric configuration can lead to higher selectivity for the desired product.[12] The choice of leaving group also dictates the type of promoter needed for activation.
Q2: Can I use an enzymatic approach to control fucosylation selectivity? A2: Yes, enzymatic fucosylation using fucosyltransferases offers excellent control over anomeric and regioselectivity.[13][14] These enzymes are highly specific for creating a particular linkage, such as the α-1,6-linkage in core fucosylation of N-glycans.[14] If a specific anomer and linkage are desired, and a suitable enzyme is available, this can be a highly effective strategy.
Q3: What is a "preactivation" strategy and how can it help with selectivity? A3: A preactivation strategy involves activating the glycosyl donor with a promoter before the glycosyl acceptor is added.[11] This generates a stabilized reactive intermediate.[11] By separating the activation and coupling steps, this method can sometimes offer better control over the reaction and minimize side reactions, potentially improving stereoselectivity.[11]
Q4: Does the stoichiometry of the promoter/activator matter? A4: Yes, the amount of promoter can influence the reaction. Using catalytic versus stoichiometric amounts of a promoter like TMSOTf can affect the reaction pathway and, consequently, the anomeric outcome.[15] It is an important parameter to optimize for a specific fucosylation reaction.
Data Presentation
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity in Fucosylation
| C-2 Protecting Group | Type | Expected Major Anomer | Typical α:β Ratio (Illustrative) |
| Benzyl (Bn) | Non-participating | α | >10:1 |
| Silyl (e.g., TBS) | Non-participating | α | >10:1 |
| Acetyl (Ac) | Participating | β | 1:>20 |
| Benzoyl (Bz) | Participating | β | 1:>20 |
Note: The provided ratios are illustrative and can vary significantly based on other reaction conditions.
Table 2: Effect of Solvent on Fucosylation Anomeric Selectivity
| Solvent | Polarity | Typical Outcome | Example α:β Ratio (Illustrative) |
| Diethyl Ether (Et₂O) | Low | Often favors α | 8:1 |
| Dichloromethane (CH₂Cl₂) | Medium | Often favors β | 1:5 |
| Acetonitrile (MeCN) | High | Can favor β (nitrile effect) | 1:10 |
| Toluene | Low | Often favors α | 6:1 |
Note: Solvent effects are highly dependent on the specific donor, acceptor, and promoter used.[2][4]
Experimental Protocols & Visualizations
General Experimental Workflow for a Fucosylation Reaction
The following diagram outlines a typical workflow for a chemical fucosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-induced anomeric diastereoselectivity switching using a single glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
"improving the stability of benzoylated fucopyranose derivatives"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoylated fucopyranose derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the stability of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzoylated fucopyranose derivatives?
A1: Benzoylated fucopyranose derivatives are susceptible to several degradation pathways. The most common are:
-
Hydrolysis: Cleavage of the benzoyl ester groups or the glycosidic bond is a primary concern. This is often catalyzed by acidic or basic conditions. Mild acid hydrolysis is known to selectively cleave fucosyl glycosidic bonds.[1][2]
-
Acyl Migration: The benzoyl group can migrate between adjacent hydroxyl groups on the fucose ring. This process is influenced by pH, solvent, and the stereochemical relationship between the hydroxyl groups.[3]
-
Isomerization: Under certain conditions, an equilibrium can be established between the thermodynamically favored pyranose (six-membered) ring and the furanose (five-membered) ring. Van der Waals interactions between the bulky benzoyl groups can sometimes stabilize the furanose form, which is typically less stable.[4]
-
Oxidation: While less common for the carbohydrate core itself unless specific functional groups are present, oxidative conditions can lead to degradation.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[5][7]
Q2: How do common experimental conditions affect the stability of my compound?
A2: Several factors can significantly impact the stability of your derivatives:
-
pH: Both acidic and alkaline conditions can accelerate the hydrolysis of benzoyl esters and the glycosidic linkage. For many glycosides, a pH range of 4.5 to 6.5 is recommended to minimize hydrolytic degradation.[5][8][9]
-
Temperature: Elevated temperatures increase the rate of most degradation reactions, including hydrolysis and thermal decomposition.[5][8][10] It is crucial to control the temperature during storage and experiments.
-
Solvents: The choice of solvent is critical. Polar protic solvents may facilitate hydrolysis. In some cases, nonpolar solvents can influence conformational equilibria, for example, by favoring the formation of a furanoside isomer through intramolecular hydrogen bonding.[4]
-
Light: Exposure to light can lead to photolytic degradation. Samples should be protected from light, especially during long-term storage or analysis.[5][8]
Q3: What are the best practices for storing benzoylated fucopyranose derivatives?
A3: To ensure long-term stability, store your compounds as a dry, solid powder in a tightly sealed container, protected from light and moisture.[5] Storage at low temperatures (e.g., -20°C) is recommended. For solutions, use an appropriate buffer system (ideally pH 4.5-6.5) and store refrigerated (2-8°C) for short periods, protected from light.[5][11] Avoid repeated freeze-thaw cycles.[7][11]
Q4: What analytical techniques are most suitable for monitoring the stability of these derivatives?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating the parent compound from its degradation products.[5][12] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for identifying the structures of any degradants formed.[12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used to detect subtle changes like acyl migration.[1][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC chromatogram after sample storage or processing. | Hydrolysis, acyl migration, or other forms of degradation. | 1. Protect the sample from harsh pH, high temperatures, and light.[5][8][9] 2. Use a stability-indicating HPLC method to resolve the new peaks.[16] 3. Characterize the new peaks using LC-MS to identify degradation products and understand the degradation pathway.[13] |
| Loss of benzoyl groups confirmed by NMR or MS. | Acid or Base-catalyzed Hydrolysis: Residual acid/base from synthesis or purification steps; inappropriate solvent pH. | 1. Neutralize the sample after purification. 2. Store in an aprotic, anhydrous solvent or as a dry solid. 3. For aqueous solutions, use a buffered system between pH 4.5 and 6.5.[5] |
| Change in compound's stereochemistry or ring conformation (e.g., pyranose to furanose). | Isomerization: The experimental conditions (e.g., solvent, temperature) favor a different isomer. | 1. Analyze the influence of the solvent; nonpolar solvents may stabilize certain forms.[4] 2. Consider computational studies to understand the stabilizing interactions between benzoyl groups that may drive isomerization.[4] |
| Low recovery of the compound after lyophilization. | Aggregation or Degradation: The compound may be unstable to freezing or the subsequent drying process. Aggregation can occur upon reconstitution.[11] | 1. Incorporate a cryoprotectant such as trehalose (B1683222) or sucrose (B13894) into the solution before lyophilization to maintain stability.[11] 2. Optimize the reconstitution solvent and procedure to prevent aggregation. |
Quantitative Data on Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound.[6][16] The data below is a representative example of results from a forced degradation study on a benzoylated fucopyranose derivative, illustrating its susceptibility to various stress conditions.
Table 1: Representative Forced Degradation Data for a Benzoylated Fucopyranose Derivative
| Stress Condition | Parameters | Time | % Degradation | Major Degradation Products |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 25.5% | De-benzoylated species, Fucose |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 41.8% | De-benzoylated species, Fucose |
| Neutral Hydrolysis | Water at 60°C | 24 hours | 10.2% | De-benzoylated species |
| Oxidative | 6% H₂O₂ | 24 hours | 15.6% | Oxidized derivatives |
| Thermal | Solid state at 80°C | 48 hours | 8.5% | Isomers, minor decomposition |
| Photolytic | UV Light (254 nm) | 48 hours | 5.3% | Unidentified minor degradants |
Note: This table presents plausible data based on known stabilities of related glycosides under stress conditions. Actual degradation will vary based on the specific derivative and formulation.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation behavior of a benzoylated fucopyranose derivative under various stress conditions as per ICH guidelines to identify potential degradation products and pathways.[5][16]
Materials:
-
Benzoylated fucopyranose derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 6% v/v
-
HPLC-grade Methanol (B129727) and Water
-
Validated HPLC-UV system, photostability chamber, oven
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the derivative in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Withdraw samples at intervals, neutralize with 0.1 M NaOH, and dilute for analysis.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.[5]
-
Thermal Degradation: Expose the solid derivative to a temperature of 80°C in an oven for 48 hours. Dissolve a known quantity of the stressed powder in methanol for analysis.[5]
-
Photolytic Degradation: Expose the solid derivative to UV light (254 nm) in a photostability chamber for 48 hours. Dissolve a known quantity of the stressed powder in methanol for analysis.[5]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare chromatograms to determine the extent of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying the benzoylated fucopyranose derivative in the presence of its potential degradation products.[5]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common system is a gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.
-
Forced Degradation Samples: Use the mixture of stressed samples generated in Protocol 1 to develop the method. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Detection: Use a UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., ~230 nm). A photodiode array (PDA) detector is ideal for checking peak purity.
-
Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate the active ingredient from all degradation products demonstrates its specificity and "stability-indicating" nature.[16]
Visualizations
Caption: Workflow for assessing the stability of benzoylated fucopyranose derivatives.
Caption: Key degradation pathways for benzoylated fucopyranose derivatives.
Caption: A logic tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate - Wikipedia [en.wikipedia.org]
- 13. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired this compound
Possible Causes:
-
Incomplete Reaction: The benzoylation reaction may not have gone to completion, leaving starting material (L-fucose) or partially benzoylated intermediates.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to lower yields.
-
Hydrolysis of Benzoyl Groups: Moisture in the reaction can cause hydrolysis of the benzoyl ester groups.
-
Formation of Side Products: The reaction conditions may favor the formation of other unwanted byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., pyridine (B92270), dichloromethane) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: A slight excess of benzoyl chloride is often used to drive the reaction to completion. However, a large excess can lead to the formation of the penta-O-benzoyl byproduct. A typical starting point is 4.5 to 5.5 equivalents of benzoyl chloride per equivalent of L-fucose.
-
Control Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to control the rate and selectivity.[1][2][3] Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. The benzoylated products are UV active, making them easy to visualize.
-
Purification Strategy: Employ column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting material, partially benzoylated intermediates, and other byproducts. A gradient elution system, for example, with hexane (B92381) and ethyl acetate (B1210297), is typically effective.
Problem 2: Presence of Multiple Spots on TLC After Reaction, Indicating a Mixture of Products
Common Impurities:
The benzoylation of L-fucose can lead to a mixture of products due to the similar reactivity of the hydroxyl groups. The most common impurities are:
-
Partially Benzoylated L-fucopyranoses:
-
Tri-O-benzoyl-L-fucopyranose isomers
-
Di-O-benzoyl-L-fucopyranose isomers
-
Mono-O-benzoyl-L-fucopyranose isomers
-
-
Over-benzoylated Product:
-
1,2,3,4,5-Penta-O-benzoyl-L-fucopyranose
-
-
Regioisomers of the Desired Product:
Troubleshooting and Identification:
-
TLC Analysis: Carefully analyze the TLC plate. The polarity of the compounds will decrease with an increasing number of benzoyl groups. Therefore, the penta-O-benzoyl derivative will have the highest Rf value, followed by the tetra-O-benzoyl isomers, tri-O-benzoyl isomers, and so on. L-fucose, being the most polar, will have the lowest Rf value.
-
Column Chromatography: Meticulous column chromatography is essential for separating these closely related compounds. A long column with a shallow solvent gradient will provide the best separation.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying the desired product and characterizing the impurities.[5]
-
1H NMR: The protons attached to the carbon atoms bearing benzoyl groups will be shifted downfield. The aromatic region (typically 7.2-8.2 ppm) will show complex multiplets corresponding to the benzoyl protons. The integration of the aromatic protons relative to the sugar protons can help determine the number of benzoyl groups.
-
13C NMR: The carbonyl carbons of the benzoyl groups will appear in the range of 164-167 ppm. The number of signals in this region can indicate the number of benzoyl groups in an impurity.
-
-
Mass Spectrometry: Mass spectrometry (e.g., ESI-MS) can be used to determine the molecular weight of the different components in the mixture, which directly corresponds to the number of benzoyl groups attached.
Problem 3: Difficulty in Separating the Desired 1,2,3,4-Tetra-O-benzoyl Isomer from Other Regioisomers
Challenge:
Regioisomers of tetra-O-benzoyl-L-fucopyranose often have very similar polarities, making their separation by column chromatography challenging.
Troubleshooting Strategies:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane, toluene) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Adding a small amount of a more polar solvent like methanol (B129727) can sometimes improve separation.
-
Silica Gel: Use high-quality silica gel with a small particle size for better resolution.
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one.
-
-
Recrystallization: If the desired isomer is a solid and present in high purity after chromatography, recrystallization can be an effective final purification step. Experiment with different solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/hexane).
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC on a normal-phase column can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general protocol is as follows. Note that optimization may be required.
Experimental Protocol: Benzoylation of L-Fucose
Materials:
-
L-Fucose
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve L-fucose (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (4.5-5.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water or methanol.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Q2: How can I confirm the structure of the this compound product?
A2: A combination of spectroscopic techniques is used for structural confirmation:
-
1H NMR: Look for the characteristic downfield shifts of the H-1, H-2, H-3, and H-4 protons due to the deshielding effect of the benzoyl groups. The coupling constants between the ring protons can help to confirm the pyranose ring conformation.
-
13C NMR: Confirm the presence of four benzoyl groups by observing four carbonyl signals around 164-167 ppm. The chemical shifts of the ring carbons will also be affected by the benzoylation pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity, thus verifying that the benzoyl groups are at positions 1, 2, 3, and 4.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It must be handled in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
The quenching of the reaction with water or methanol can be exothermic. It should be done slowly and with cooling.
Data Presentation
Table 1: Common Impurities and Their Expected TLC and Mass Spectrometry Characteristics
| Compound | Number of Benzoyl Groups | Expected Relative Rf on Silica (Hexane/EtOAc) | Expected [M+Na]+ (m/z) for C34H28O9Na |
| L-Fucose | 0 | Lowest | 187.0688 |
| Mono-O-benzoyl-L-fucopyranose | 1 | Low | 291.0950 |
| Di-O-benzoyl-L-fucopyranose | 2 | Intermediate | 395.1212 |
| Tri-O-benzoyl-L-fucopyranose | 3 | High | 499.1475 |
| This compound | 4 | Higher | 603.1737 |
| Penta-O-benzoyl-L-fucopyranose | 5 | Highest | 707.1999 |
Visualization
Diagram 1: General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
"effect of reaction conditions on benzoylation of L-fucose"
Technical Support Center: Benzoylation of L-Fucose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the benzoylation of L-fucose. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the benzoylation of L-fucose?
A1: The primary challenges in L-fucose benzoylation revolve around achieving high regioselectivity, maximizing yield, and minimizing by-products. Key issues include:
-
Poor Regioselectivity: Difficulty in selectively protecting specific hydroxyl groups, leading to a mixture of regioisomers.
-
Low Yield: Incomplete reaction or formation of multiple products can significantly lower the isolated yield of the desired benzoylated fucose.
-
By-product Formation: Common by-products include undesired anomers, products from self-condensation of fucose, and hydrolysis of the glycosyl donor.[1]
-
Reaction Sensitivity: The reaction outcome can be highly sensitive to moisture, temperature, and the quality of reagents.[1]
Q2: Which hydroxyl groups of L-fucose are most reactive towards benzoylation?
A2: The relative reactivity of the hydroxyl groups in L-fucose depends on several factors, including steric hindrance and electronic effects. However, in many regioselective protocols, the primary C6-OH (if present and unprotected) and equatorial hydroxyl groups are often more reactive. For instance, in α-linked L-fucose methyl glycoside, the equatorial C2-OH and C3-OH positions can be preferentially benzoylated.[2]
Q3: What is the impact of the anomeric substituent on benzoylation regioselectivity?
A3: The anomeric substituent (α or β configuration) and its steric and electronic properties play a crucial role in directing the regioselectivity of benzoylation.[2][3][4] For α-linked L-fucose, consistent 2,3-di-O-benzoylation has been demonstrated.[2] The anomeric configuration of the fucose donor is a critical factor for achieving high stereoselectivity in glycosylation reactions.[5]
Q4: Are there green or more environmentally friendly alternatives to traditional benzoylation methods?
A4: Yes, research is ongoing to develop greener methods. One approach involves using catalytic amounts of inexpensive and non-toxic reagents like FeCl₃ with acetylacetone (B45752), which can replace toxic organotin reagents.[6][7] Additionally, metal-free, organobase-catalyzed methods using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed for regioselective benzoylation.[8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzoylated Product
| Potential Cause | Troubleshooting Step |
| Decomposition of Glycosyl Donor | Ensure all glassware is rigorously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the benzoylating agent or the fucose derivative.[1] |
| Trace Moisture | Use anhydrous solvents. Consider adding activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual moisture.[1] |
| Poor Reagent Quality | Use freshly opened or purified benzoyl chloride. Ensure the base (e.g., pyridine (B92270), DIPEA) is dry and of high purity. |
| Suboptimal Reaction Temperature | Benzoylation reactions can be highly temperature-sensitive. If the reaction is sluggish at low temperatures (e.g., -40 °C), consider allowing it to warm slowly. Conversely, if multiple by-products are forming, a lower temperature may be required.[2][9] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or adding a slight excess of the benzoylating agent. |
Problem 2: Poor Regioselectivity / Mixture of Isomers
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully control the equivalents of benzoyl chloride. Using a limited amount (e.g., 2.1 - 3.1 equivalents for a desired di- or tri-benzoate) can help prevent per-benzoylation.[2] |
| Wrong Choice of Base/Catalyst | The choice of base can influence selectivity. For instance, in some systems, Diisopropylethylamine (DIPEA) provides better selectivity than Triethylamine (TEA).[7] The catalyst system (e.g., FeCl₃/acetylacetone vs. organobase) will dictate which hydroxyl groups are targeted.[6][8] |
| Temperature Control | Low temperatures (e.g., -40 °C or -78 °C) often enhance regioselectivity by exploiting subtle differences in the activation energies for the reaction at different hydroxyl positions.[2] |
| Solvent Effects | The solvent can influence the reactivity and selectivity. Acetonitrile (B52724) (MeCN) is commonly used in catalyzed reactions.[6][7][8] Dichloromethane (B109758) (DCM) is often used in low-temperature protocols.[1] |
Problem 3: Formation of Per-benzoylated By-product
| Potential Cause | Troubleshooting Step |
| Excess Benzoylating Agent | Reduce the number of equivalents of benzoyl chloride used in the reaction. A common strategy is to use slightly more equivalents than the number of hydroxyl groups you intend to protect (e.g., 2.1 eq. for a di-benzoate).[2] |
| Reaction Temperature Too High | Running the reaction at a lower temperature (e.g., -40 °C) can slow down the reaction rate, allowing for better differentiation between the more reactive and less reactive hydroxyl groups.[2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the desired product is formed and before significant amounts of the per-benzoylated product appear. |
Quantitative Data Summary
Table 1: Regioselective Benzoylation of L-Fucose Derivatives under Various Conditions
| Fucose Derivative | Reagents & Conditions | Product | Yield | Reference |
| L-fucose methyl glycoside | BzCl (2.1 eq.), Pyridine, DCM, -40 °C | 2,3-di-O-benzoate | 83% | [2] |
| General Glycosides | BzCl (1.5 eq.), FeCl₃ (0.1 eq.), Hacac (0.31 eq.), DIPEA (1.9 eq.), MeCN, rt, 4-12 h | Regioselective Benzoate | 66-89% | [7] |
| Methyl α-D-glucopyranoside | 1-Benzoylimidazole (1.1 eq.), DBU (0.2 eq.), MeCN/DMF, 50 °C, 8 h | Primary (C6) Benzoate | 70% | [8] |
Experimental Protocols
Protocol 1: Low-Temperature Regioselective Dibenzoylation of L-Fucose Methyl Glycoside[2]
This protocol is designed to selectively produce the 2,3-di-O-benzoate of α-L-fucose methyl glycoside.
-
Preparation: Ensure all glassware is oven- or flame-dried. The reaction should be assembled under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: Dissolve L-fucose methyl glycoside (1.0 eq.) in anhydrous dichloromethane (DCM) and anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Slowly add benzoyl chloride (2.1 eq.) dropwise to the cooled solution while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed and the desired product is formed, quench the reaction by adding a few milliliters of methanol.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the 2,3-di-O-benzoyl-L-fucose methyl glycoside.
Protocol 2: FeCl₃-Catalyzed Regioselective Benzoylation[6][7]
This protocol provides a green and convenient method for regioselective benzoylation.
-
Preparation: Use dry glassware and solvents. Set up the reaction under an inert atmosphere.
-
Catalyst Premixing: In a flask, mix FeCl₃ (0.1 eq.), acetylacetone (Hacac, 0.31 eq.), and Diisopropylethylamine (DIPEA, 1.9 eq.) in anhydrous acetonitrile (MeCN). Stir for 10-15 minutes at room temperature.
-
Substrate Addition: Add the L-fucose derivative (1.0 eq.) to the catalyst mixture.
-
Reagent Addition: Add benzoyl chloride (BzCl, 1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the desired regioisomer.
Visualizations
Caption: Experimental workflow for a typical L-fucose benzoylation reaction.
Caption: Logical relationship between reaction conditions and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding orthoester formation with benzoylated glycosyl donors"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of glycosylation reactions, specifically in avoiding orthoester formation when using benzoylated glycosyl donors.
Frequently Asked Questions (FAQs)
Q1: What is orthoester formation and why is it a problem in glycosylation?
A1: In glycosylation reactions involving glycosyl donors with a participating protecting group at the C-2 position, such as a benzoyl group, an orthoester can form as a byproduct.[1] This occurs when the nucleophilic acceptor attacks the carbonyl carbon of the participating group's intermediate (an oxocarbenium ion), instead of the anomeric carbon. This leads to a stable, cyclic orthoester, which is a constitutional isomer of the desired glycoside. The formation of this byproduct reduces the yield of the target glycoside and complicates purification.
Q2: What is the general mechanism of orthoester formation with a C-2 benzoylated donor?
A2: The C-2 benzoyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate is in equilibrium with the more reactive glycosyl oxocarbenium ion. While this neighboring group participation is crucial for achieving 1,2-trans-stereoselectivity, the acceptor can attack the acyl carbon of the acyloxonium ion, leading to the formation of the 1,2-orthoester byproduct.[1]
Q3: Can the orthoester byproduct be converted to the desired glycoside?
A3: Yes, in many cases, the orthoester can be rearranged to the thermodynamically more stable glycoside.[2][3] This is often achieved by treating the reaction mixture with a stronger Lewis acid promoter or by changing the reaction conditions, such as increasing the temperature, which can facilitate the conversion of the kinetic orthoester product to the desired glycosidic linkage.[2] For instance, the use of a strong Lewis acid like AgOTf has been shown to promote the rearrangement of a transiently formed orthoester to the β-d-galactosidic bond.[2]
Troubleshooting Guide: Minimizing Orthoester Formation
This guide addresses common issues encountered during glycosylation with benzoylated donors and provides actionable solutions.
Issue 1: Significant orthoester formation is observed, reducing the yield of the desired 1,2-trans glycoside.
This is a common problem when using benzoylated glycosyl donors, especially with less reactive (sterically hindered or electronically deactivated) acceptors.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing orthoester formation.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Excessively low temperatures can favor the formation of the kinetic orthoester product.
-
Solution: Systematically study the influence of temperature on your reaction.[4][5][6] Performing the glycosylation below a determined "donor activation temperature" can help evade deleterious side reactions, including orthoester formation.[4][5][6] A gradual increase in temperature might be necessary to favor the formation of the glycoside or to promote the in-situ rearrangement of the orthoester.
-
-
Inappropriate Promoter System: The choice of promoter and its strength can significantly influence the reaction outcome.
-
Solution 1: Switch to a different promoter system. For example, gold(I)-catalyzed glycosylations with glycosyl ortho-alkynylbenzoates have been shown to be highly efficient and minimize side reactions.[7][8]
-
Solution 2: Use a stronger Lewis acid to promote the rearrangement of the orthoester to the desired glycoside.[2] For instance, switching from a mild Lewis acid like Hg(CN)₂ to a stronger one like AgOTf can facilitate this conversion.[2]
-
-
Low Nucleophilicity of the Acceptor: Less nucleophilic acceptors are more prone to react at the more electrophilic acyl carbon of the acyloxonium ion, leading to orthoester formation. The stereoselectivity of glycosylation reactions can be highly dependent on the nucleophilicity of the acceptor.[9][10][11]
-
Solution: While changing the acceptor is often not an option, modifying the reaction conditions to enhance its effective nucleophilicity can be beneficial. This could involve the choice of solvent. Non-polar, non-coordinating solvents are generally preferred.
-
-
Nature of the C-2 Protecting Group: The standard benzoyl group's participation can be a double-edged sword.
-
Solution: For particularly challenging glycosylations, consider using a modified C-2 participating group designed to suppress orthoester formation. The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, for instance, has been shown to effectively suppress orthoester formation due to a dual-participation effect from both the ester and the nitro group.[12]
-
Quantitative Data on Reaction Conditions
The following table summarizes how different reaction parameters can influence the product distribution.
| Glycosyl Donor | Acceptor | Promoter | Temperature (°C) | Solvent | Product Ratio (Glycoside:Orthoester) | Reference |
| Peracetylated Glycosyl Bromide | Trisaccharide diol | Hg(CN)₂ | Reflux | Nitromethane | Preferential Orthoester at hindered site | [2] |
| Peracetylated Glycosyl Bromide | Trisaccharide diol | AgOTf | Not specified | Not specified | Rearrangement to β-glycoside | [2] |
| Benzoylated Glucosyl Formate | Sterically hindered alcohol | Bi(OTf)₃ / KPF₆ | Not specified | Not specified | High 1,2-trans-selectivity, minimal orthoester | [13] |
| Benzoylated Orthoester | Cyclohexanol | Electrogenerated Acid (EGA) | 40 | 1,2-DCM | 62% yield of β-glycoside | [1][14] |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Glycosylation with Glycosyl ortho-Alkynylbenzoate Donors
This protocol is adapted from methodologies that utilize gold(I) catalysts to achieve efficient glycosylation with minimal side reactions.[7][8]
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl ortho-alkynylbenzoate donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and freshly activated molecular sieves (4 Å).
-
Add the appropriate dry solvent (e.g., CH₂Cl₂ or DCE).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare the gold(I) catalyst solution (e.g., Ph₃PAuOTf, 1-5 mol%).
-
Add the catalyst solution to the reaction mixture dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or pyridine).
-
Filter the mixture through a pad of Celite, wash with the reaction solvent, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Reaction Mechanism Overview
Caption: The competing pathways leading to glycoside versus orthoester formation.
References
- 1. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"managing steric hindrance in glycosylation with bulky protecting groups"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance in glycosylation reactions, particularly when using bulky protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in glycosylation and why are bulky protecting groups a major challenge?
A: Steric hindrance in glycosylation refers to the spatial obstruction that prevents a nucleophilic glycosyl acceptor from effectively approaching the electrophilic anomeric carbon of the glycosyl donor.[1] Bulky protecting groups on either the donor or the acceptor molecule (or both) are a primary cause of this issue. These large chemical groups, such as silyl (B83357) ethers (TBDPS, TBS) or bulky benzylidene acetals, physically block the reaction pathway, leading to slow reaction rates, low or no yield, and poor stereoselectivity.[1][2] Overcoming these unproductive collisions is a significant challenge in the synthesis of complex oligosaccharides.[1]
Q2: How does the protecting group at the C2 position of the glycosyl donor influence stereoselectivity?
A: The protecting group at the C2 position plays a critical role in directing the stereochemical outcome of the glycosylation, primarily through a mechanism called neighboring group participation (NGP).[3][4][5][6]
-
Participating Groups: Acyl-type protecting groups (e.g., Acetyl, Benzoyl) can "participate" in the reaction. After the leaving group departs, the carbonyl oxygen of the C2-ester attacks the anomeric carbon, forming a stable cyclic dioxolenium ion intermediate.[5][7][8] This intermediate shields one face of the sugar ring (the α-face in the gluco- and galacto-series), forcing the glycosyl acceptor to attack from the opposite face. This results in the exclusive or predominant formation of 1,2-trans glycosidic bonds (e.g., β-glucosides).[3][4][5]
-
Non-Participating Groups: Alkyl-type protecting groups (e.g., Benzyl, Silyl ethers) lack a carbonyl oxygen and cannot form this cyclic intermediate.[3] In their absence, the stereochemical outcome is governed by other factors, including the anomeric effect, solvent choice, and reaction conditions, often leading to mixtures of anomers or favoring the formation of 1,2-cis glycosidic bonds (e.g., α-glucosides).[3][4]
Caption: Neighboring Group Participation (NGP) vs. Non-Participating Groups.
Q3: What are the main strategies to overcome steric hindrance in a glycosylation reaction?
A: When facing a sterically demanding glycosylation, a multi-faceted approach is often necessary. The main strategies involve modifying the reaction components or the conditions under which the reaction is run.
-
Modify the Glycosyl Donor:
-
Increase Reactivity: Use donors with more reactive leaving groups (e.g., trichloroacetimidates, glycosyl fluorides) that can be activated under milder conditions.[9]
-
Tune Protecting Groups: Reduce the size of non-essential protecting groups. For instance, a bulky group at C3 can sometimes be replaced with a smaller one to reduce steric clash with the incoming acceptor.[10]
-
-
Modify Reaction Conditions:
-
Change the Promoter: Use stronger, more sterically demanding Lewis acids [e.g., B(C6F5)3] or different thiophilic promoters (e.g., p-NO2C6H4SCl/AgOTf) that can be effective even with hindered substrates.[10][11]
-
Increase Temperature: While low temperatures are often used to control selectivity, hindered reactions may require higher temperatures to overcome the activation energy barrier. This should be done cautiously as it can also lead to side products.
-
Solvent Effects: The choice of solvent can be critical. Nitrile solvents (e.g., propionitrile, benzonitrile) can sometimes favor the formation of the more desired anomer in challenging 1,2-cis glycosylations.[11]
-
-
Employ Advanced Protocols:
-
Pre-activation or Two-Step Activation: The glycosyl donor is activated at low temperature before the hindered acceptor is added. This ensures the reactive species is formed before the acceptor is introduced, which can improve yields.[10]
-
Intramolecular Aglycone Delivery (IAD): The acceptor is temporarily tethered to the donor molecule. The subsequent glycosylation becomes an intramolecular process, which is kinetically favored and can overcome intermolecular steric barriers.
-
Caption: Key Strategies to Mitigate Steric Hindrance in Glycosylation.
Troubleshooting Guides
Guide 1: Low or No Yield
Q: My glycosylation reaction with a sterically hindered acceptor is giving a very low yield (<10%) or no product at all. What are the common causes and potential solutions?
A: Low to no yield in sterically demanding glycosylations is a common problem. The issue typically stems from insufficient reactivity to overcome the high energy barrier of the reaction. Here is a systematic approach to troubleshoot this issue.
Caption: Troubleshooting Workflow for Low Glycosylation Yield.
Potential Causes & Solutions:
-
Insufficient Activation of the Glycosyl Donor: The most common cause is that the reaction conditions are not potent enough to generate the reactive oxocarbenium ion intermediate.
-
Solution A - Change Promoter: Switch to a more powerful promoter system. If you are using a standard Lewis acid like TMSOTf with a thioglycoside donor, consider moving to a more potent combination like BSP/Tf₂O or p-NO₂C₆H₄SCl/AgOTf.[10]
-
Solution B - Increase Temperature: Sterically hindered reactions often require more thermal energy. After confirming the donor is activated (e.g., via TLC), slowly warm the reaction from the initial low temperature (e.g., -78 °C) to -40 °C, -20 °C, or even 0 °C, while carefully monitoring for product formation and decomposition.
-
Solution C - Use a More Reactive Donor: If optimizing conditions fails, the donor itself may not be reactive enough. Switching from a more stable donor (e.g., thioglycoside) to a more reactive one (e.g., trichloroacetimidate) can dramatically improve yields.
-
-
Decomposition of Donor or Acceptor: The conditions may be too harsh, leading to decomposition rather than the desired coupling.
-
Solution: If you observe a complex mixture of unidentifiable products by TLC, try using a milder promoter or running the reaction at a lower temperature. The use of a non-nucleophilic base, like DTBMP, can also prevent side reactions caused by acid-labile protecting groups.[10]
-
Data Presentation: Promoter Effect on Hindered Glycosylation Yield
The following table illustrates how changing the promoter system can impact the yield of a β-mannosylation, a notoriously difficult reaction, with a hindered acceptor.
| Glycosyl Donor | Acceptor | Promoter System | Temp (°C) | Yield (%) | α/β Ratio | Reference |
| 8 (C2-TBS) | Hindered | BSP/Tf₂O, DTBMP | -78 to -35 | 40 | >1:20 | [10] |
| 11 (C2-DEIPS) | Hindered | BSP/Tf₂O, DTBMP | -78 to -35 | 41 | >1:20 | [10] |
| 11 (C2-DEIPS) | Hindered | p-NO₂C₆H₄SCl/AgOTf | -60 to -35 | 73 | >1:20 | [10] |
Data adapted from a study on challenging β-mannosylation, illustrating the significant yield improvement by switching to a more effective promoter system.[10]
Guide 2: Poor Stereoselectivity
Q: My reaction is working but I am getting the wrong anomer or a poor ratio of anomers. How can I improve the stereoselectivity?
A: Controlling stereoselectivity is a central challenge in glycosylation. The outcome is a delicate balance between the C2-protecting group, solvent, temperature, and donor/acceptor reactivity.
Potential Causes & Solutions:
-
Goal: 1,2-trans Product (e.g., β-glucoside)
-
Problem: You are getting a significant amount of the 1,2-cis (α) anomer.
-
Cause: This almost always indicates a lack of effective neighboring group participation (NGP).
-
Solution: Ensure a participating group (acetyl, benzoyl, pivaloyl) is installed at the C2 position of your donor.[3][5][8] Non-participating solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are standard for these reactions.
-
-
Goal: 1,2-cis Product (e.g., α-glucoside or β-mannoside)
-
Problem: You are getting a significant amount of the 1,2-trans (β) anomer.
-
Cause: The conditions are favoring an Sₙ2-like pathway or there is unintended participation from other groups.
-
Solution A - Use a Non-Participating Group: The C2-protecting group must be non-participating (e.g., Benzyl, Benzyl ether, TBDPS).
-
Solution B - Solvent Choice: This is a powerful tool for 1,2-cis linkages. Ethereal solvents (e.g., Diethyl ether, THF) can promote the formation of the α-anomer via an Sₙ2-like inversion of an in-situ formed β-triflate intermediate. Conversely, nitrile solvents (e.g., acetonitrile, propionitrile) can favor the formation of a β-nitrilium ion intermediate, which upon attack by the acceptor can also lead to the α-product.[11] The choice is highly substrate-dependent.
-
Solution C - Bulky Protecting Groups: A bulky protecting group at C-2 (like a silyl ether) can sterically favor the formation of the 1,2-cis product by discouraging the formation of the 1,2-trans product.[10]
-
Data Presentation: Effect of C2-Protecting Group on Stereoselectivity
This table shows the dramatic effect of the C2-protecting group on the stereochemical outcome of a mannosylation.
| Donor C2-Protecting Group | Promoter System | Yield (%) | β/α Ratio | Reference |
| C2-TBS (tert-Butyldimethylsilyl) | BSP/Tf₂O | 31 | 1:1.5 | [10] |
| C2-DEIPS (Diethylisopropylsilyl) | p-NO₂C₆H₄SCl/AgOTf | 73 | >20:1 | [10] |
Data adapted from a study showing that a subtle change in the C2-silyl ether from TBS to the similarly structured but more labile DEIPS group dramatically improved β-selectivity.[10]
Experimental Protocols
Protocol: Pre-activation Glycosylation with a Hindered Acceptor
This protocol describes a general procedure for the glycosylation of a sterically hindered alcohol using a thioglycoside donor and a potent promoter system (BSP/Tf₂O), employing a pre-activation strategy to maximize yield.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2-O-DEIPS-3-O-Nap-4,6-O-benzylidene-1-thio-β-D-mannopyranoside) (1.0 eq)
-
Glycosyl Acceptor (Hindered alcohol) (1.5 eq)
-
1-Benzenesulfinyl piperidine (B6355638) (BSP) (1.2 eq)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 eq)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å)
-
Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, MgSO₄, silica (B1680970) gel)
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 eq), DTBMP (2.0 eq), and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05 M with respect to the donor.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Pre-activation:
-
Add a solution of BSP (1.2 eq) in anhydrous DCM to the cooled mixture dropwise.
-
Stir for 5 minutes.
-
Add Tf₂O (1.1 eq) dropwise. The solution may turn a deep red or yellow, indicating activation.
-
Stir the mixture at -78 °C for 15-20 minutes. At this stage, the reactive glycosyl triflate intermediate is formed.
-
-
Acceptor Addition:
-
Dissolve the hindered glycosyl acceptor (1.5 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the pre-activated donor mixture at -78 °C.
-
-
Reaction Progression:
-
Slowly warm the reaction to the target temperature (e.g., -40 °C or -35 °C) over 1-2 hours.
-
Monitor the reaction progress carefully by thin-layer chromatography (TLC).
-
-
Quenching: Once the reaction is complete (or has stalled), quench by adding triethylamine (B128534) (Et₃N) or pyridine, followed by saturated aqueous NaHCO₃ solution.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Filter through a pad of celite to remove molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.
Safety Precautions: Trifluoromethanesulfonic anhydride (Tf₂O) is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Ensure all glassware is scrupulously dried before use.
References
- 1. college.emory.edu [college.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents a representative dataset derived from the known NMR data of L-fucose and the established effects of benzoylation on pyranose rings. For comparative purposes, a similar representative dataset for 1,2,3,4-Tetra-O-acetyl-L-fucopyranose has also been generated. This approach allows for an objective comparison of the expected spectral features of these two commonly prepared derivatives of L-fucose, providing valuable insights for researchers involved in the synthesis and characterization of fucosylated compounds.
Comparative NMR Data Analysis
The introduction of benzoyl and acetyl protecting groups on the hydroxyl moieties of L-fucopyranose significantly alters the chemical environment of the pyranose ring protons and carbons. This results in characteristic downfield shifts in the NMR spectra, which can be predicted with a reasonable degree of accuracy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the α-anomer of this compound and its tetra-O-acetyl analogue. These representative datasets have been constructed based on the experimental data for L-fucose and typical acylation-induced shifts.
Table 1: Representative ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)
| Proton | L-Fucose (α-anomer, D₂O)¹ | Predicted 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CDCl₃) | Predicted this compound (CDCl₃) |
| H-1 | 5.21 (d, J = 3.7 Hz) | ~6.3 (d, J ≈ 3.5 Hz) | ~6.6 (d, J ≈ 3.5 Hz) |
| H-2 | 3.82 (dd, J = 10.3, 3.7 Hz) | ~5.3 (dd, J ≈ 10.5, 3.5 Hz) | ~5.8 (dd, J ≈ 10.5, 3.5 Hz) |
| H-3 | 3.95 (dd, J = 10.3, 3.4 Hz) | ~5.5 (dd, J ≈ 10.5, 3.5 Hz) | ~6.0 (dd, J ≈ 10.5, 3.5 Hz) |
| H-4 | 4.10 (d, J = 3.4 Hz) | ~5.4 (d, J ≈ 3.5 Hz) | ~5.9 (d, J ≈ 3.5 Hz) |
| H-5 | 4.25 (q, J = 6.6 Hz) | ~4.1 (q, J ≈ 6.5 Hz) | ~4.4 (q, J ≈ 6.5 Hz) |
| H-6 (CH₃) | 1.25 (d, J = 6.6 Hz) | ~1.2 (d, J ≈ 6.5 Hz) | ~1.3 (d, J ≈ 6.5 Hz) |
| Acetyl CH₃ | - | ~2.0-2.2 (multiple s) | - |
| Benzoyl Ar-H | - | - | ~7.3-8.1 (m) |
¹Experimental data for L-fucose is presented as a baseline.
Table 2: Representative ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)
| Carbon | L-Fucose (α-anomer, D₂O)¹ | Predicted 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CDCl₃) | Predicted this compound (CDCl₃) |
| C-1 | 92.1 | ~90.0 | ~91.0 |
| C-2 | 68.9 | ~68.0 | ~69.0 |
| C-3 | 70.2 | ~69.5 | ~70.5 |
| C-4 | 72.5 | ~70.0 | ~71.0 |
| C-5 | 66.8 | ~67.0 | ~67.5 |
| C-6 (CH₃) | 15.9 | ~16.0 | ~16.5 |
| Acetyl C=O | - | ~169.0-171.0 | - |
| Acetyl CH₃ | - | ~20.5-21.0 | - |
| Benzoyl C=O | - | - | ~164.0-166.0 |
| Benzoyl Ar-C | - | - | ~128.0-134.0 |
¹Experimental data for L-fucose is presented as a baseline.
The benzoyl groups, being more electron-withdrawing and sterically bulky than acetyl groups, are expected to induce a greater downfield shift on the adjacent ring protons and carbons. This is reflected in the higher predicted chemical shift values for the benzoylated derivative in the tables above. Furthermore, the aromatic protons of the benzoyl groups introduce complex multiplets in the region of 7.3-8.1 ppm in the ¹H NMR spectrum, a clear distinguishing feature from the acetylated analogue.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for acylated fucopyranose derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry sample (e.g., this compound) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Typical acquisition parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -5 to 220 ppm
-
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
4. 2D NMR Spectroscopy (for full structural elucidation):
-
To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
These experiments are crucial for confirming the connectivity within the pyranose ring and the location of the acyl groups.
Workflow for NMR Analysis of Acylated Fucopyranose
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis and comparison.
Caption: Workflow for the NMR analysis of acylated fucopyranose derivatives.
A Researcher's Guide to Fucosyl Donors: Comparing 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose with Alternative Glycosylation Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of a suitable fucosyl donor is a critical decision that significantly impacts reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose with other commonly employed fucosyl donors, supported by experimental data to inform the selection of the most appropriate reagent for specific synthetic goals.
Fucosylation, the enzymatic or chemical addition of a fucose moiety to a molecule, plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The chemical synthesis of fucosylated glycans is essential for studying these processes and for the development of novel therapeutics. The success of chemical fucosylation is heavily reliant on the strategic choice of the fucosyl donor, which is characterized by its protecting groups and the leaving group at the anomeric center.
This comparison focuses on this compound, a "disarmed" fucosyl donor, and contrasts its performance with "armed" donors, such as those with benzyl (B1604629) protecting groups, and other common donors like fucosyl thioglycosides and trichloroacetimidates.
Performance Comparison of Fucosyl Donors
The reactivity of a glycosyl donor is largely influenced by the electronic nature of its protecting groups. Ether-type protecting groups, like benzyl ethers, are electron-donating and thus increase the reactivity of the donor, classifying them as "armed." In contrast, ester-type protecting groups, such as the benzoyl groups in this compound, are electron-withdrawing, which decreases the reactivity of the donor, leading to the "disarmed" classification. This difference in reactivity is a key factor in planning stepwise oligosaccharide synthesis.
| Fucosyl Donor Type | Protecting Groups | Leaving Group | Typical Reactivity | Typical α/β Selectivity | Common Promoters |
| This compound | Benzoyl (Acyl) | Varies (e.g., Bromide, Hydroxyl) | Disarmed (Less Reactive) | Generally favors 1,2-trans (β) due to neighboring group participation, but α-selectivity can be achieved under specific conditions. | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
| Per-O-benzyl Fucosyl Donors | Benzyl (Ether) | Varies (e.g., Bromide, Trichloroacetimidate) | Armed (More Reactive) | Tends to favor the thermodynamic α-anomer.[1] | TMSOTf, NIS/TfOH |
| Fucosyl Thioglycosides | Benzyl or Acyl | Thioalkyl/Thioaryl | Can be Armed or Disarmed | Dependent on protecting groups and reaction conditions. | NIS/TfOH, DMTST |
| Fucosyl Trichloroacetimidates | Benzyl or Acyl | Trichloroacetimidate (B1259523) | Can be Armed or Disarmed | Highly dependent on protecting groups and reaction conditions. Often provides good yields. | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon synthetic strategies. Below are representative protocols for glycosylation reactions using different types of fucosyl donors.
Protocol 1: Glycosylation using a Per-O-benzoylated Fucosyl Donor (General Procedure)
This protocol is a general representation for the activation of a disarmed fucosyl donor like this compound, often prepared as a glycosyl bromide in situ or used as a hemiacetal.
Materials:
-
This compound (or its derived glycosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
Promoter (e.g., Silver triflate (AgOTf), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of the fucosyl donor and the glycosyl acceptor is dried under high vacuum for several hours.
-
The mixture is dissolved in anhydrous DCM under an inert atmosphere, and activated 4 Å molecular sieves are added.
-
The suspension is stirred at room temperature for 30 minutes and then cooled to the desired reaction temperature (e.g., -40 °C to 0 °C).
-
The promoter (e.g., AgOTf or a catalytic amount of TMSOTf) is added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with triethylamine (B128534) or saturated sodium bicarbonate solution).
-
The solid is filtered off, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired fucosylated product.
Protocol 2: Glycosylation using a Fucosyl Thioglycoside Donor
Materials:
-
Fucosyl thioglycoside (e.g., Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside) (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.1 equiv)
-
Molecular Sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred suspension of the fucosyl thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM under an inert atmosphere at -20 °C is added NIS.
-
After stirring for 5 minutes, a solution of TfOH in anhydrous DCM is added dropwise.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate (B1220275) solution.
-
The mixture is diluted with DCM and washed successively with saturated aqueous sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography.
Protocol 3: Glycosylation using a Fucosyl Trichloroacetimidate Donor
Materials:
-
Fucosyl trichloroacetimidate (e.g., 2,3,4-Tri-O-benzyl-L-fucopyranosyl trichloroacetimidate) (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount, e.g., 0.1 equiv)
-
Molecular Sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the fucosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous DCM is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature under an inert atmosphere.
-
The mixture is cooled to -40 °C.
-
A solution of TMSOTf in anhydrous DCM is added dropwise.
-
The reaction is stirred at -40 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Visualizing Fucosylation Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using Graphviz.
Caption: Mammalian Fucosylation Pathways.
Caption: Experimental Workflow for Chemical Fucosylation.
Conclusion
The selection of a fucosyl donor is a nuanced decision that depends on the specific requirements of the synthetic target. This compound, as a "disarmed" donor, offers lower reactivity, which can be advantageous in stepwise oligosaccharide synthesis where selective activation is required. However, its synthesis and activation may require specific conditions. "Armed" donors, such as those with benzyl protecting groups, provide higher reactivity, often leading to faster reactions and potentially higher yields for the desired α-anomer, but their high reactivity can be a disadvantage in complex syntheses. Fucosyl thioglycosides and trichloroacetimidates offer a versatile platform where reactivity can be tuned by the choice of protecting groups, providing a balance between stability and reactivity.
Researchers should carefully consider the reactivity profile, desired stereochemical outcome, and the overall synthetic strategy when selecting a fucosyl donor. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making these critical decisions in the pursuit of advancing glycochemistry and its applications in drug discovery and development.
References
A Comparative Guide to Benzoyl and Acetyl Protecting Groups for L-Fucose in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful carbohydrate synthesis. This guide provides an objective comparison of two of the most common acyl-type protecting groups, benzoyl (Bz) and acetyl (Ac), specifically for the hydroxyl groups of L-fucose. The following sections detail the performance of each group with respect to their introduction, stability, influence on glycosylation reactions, and cleavage, supported by experimental data and protocols.
The choice between benzoyl and acetyl protecting groups can significantly impact the overall efficiency and stereochemical outcome of a synthetic route involving L-fucose. While both are effective at masking the hydroxyl groups, their distinct steric and electronic properties lead to notable differences in reactivity and handling.
Comparison of Protection and Deprotection Reactions
The introduction of both acetyl and benzoyl groups onto L-fucose can be achieved in high yields. Per-O-acetylation is commonly carried out using acetic anhydride (B1165640) with a base catalyst such as pyridine, or with Lewis acids to control anomerization. Per-O-benzoylation is typically accomplished using benzoyl chloride and pyridine.
Deprotection of acetyl groups is famously efficient under Zemplén conditions, using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), often leading to near-quantitative yields.[1][2] While benzoyl groups can also be removed with sodium methoxide, the reaction is generally slower, and forcing conditions may be required, which can sometimes lead to side reactions.[3][4]
| Reaction Stage | Protecting Group | Typical Reagents & Conditions | Yield (%) | Reference |
| Protection | Acetyl (Per-O-acetylation) | Ac₂O, Pyridine, 25 °C, 24 h | 58-66% | (Generic) |
| Benzoyl (Per-O-benzoylation) | Benzoyl chloride, Pyridine, 0 °C to rt | ~90% | (Typical) | |
| Deprotection | Acetyl (Zemplén) | cat. NaOMe, MeOH, rt | >95% | [1][2] |
| Benzoyl | NaOMe, MeOH, rt to reflux | Variable | [3][4] |
Influence on Glycosylation Reactions
A critical point of differentiation between acetyl and benzoyl protecting groups is their influence on the stereochemical outcome of glycosylation reactions. Both groups, when positioned at C-2 of a glycosyl donor, can exercise "neighboring group participation." This involves the formation of a cyclic acyloxonium ion intermediate that blocks one face of the pyranose ring, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage. For L-fucose, which has a galacto-configuration, this directs the formation of β-glycosides.
The bulkier benzoyl group can sometimes offer different levels of stereocontrol compared to the smaller acetyl group. Furthermore, the electron-withdrawing nature of both groups "disarms" the glycosyl donor, reducing its reactivity. The benzoyl group is generally considered to be more disarming than the acetyl group. In some instances, a benzoyl group at a remote position, such as C-4, can be used to influence the stereoselectivity of glycosylation, favoring the formation of 1,2-cis-α-glycosides.[5]
| Glycosyl Donor | Protecting Group at C-2 | Expected Outcome | Mechanism |
| L-Fucosyl donor | Acetyl | 1,2-trans (β-glycoside) | Neighboring Group Participation |
| L-Fucosyl donor | Benzoyl | 1,2-trans (β-glycoside) | Neighboring Group Participation |
Experimental Protocols
Per-O-acetylation of L-Fucose
Reagents:
-
L-Fucose
-
Acetic Anhydride (Ac₂O)
-
Pyridine
Procedure:
-
Suspend L-fucose (1.0 eq) in pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (excess, e.g., 5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to afford the per-O-acetylated L-fucose.
Per-O-benzoylation of L-Fucose
Reagents:
-
L-Fucose
-
Benzoyl Chloride (BzCl)
-
Pyridine
Procedure:
-
Dissolve L-fucose (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (excess, e.g., 5-10 eq) dropwise.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench with water.
-
Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the organic phase with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Zemplén Deacetylation of Per-O-acetyl-L-fucose
Reagents:
-
Per-O-acetyl-L-fucose
-
Sodium methoxide (NaOMe) in Methanol (catalytic amount)
-
Methanol (MeOH)
-
Amberlite IR120 H⁺ resin
Procedure:
-
Dissolve the per-O-acetylated L-fucose in anhydrous methanol.
-
Add a catalytic amount of a solution of sodium methoxide in methanol (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction mixture with Amberlite IR120 H⁺ resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected L-fucose.
Visualizing the Chemistry
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Deprotection (debenzoylation) of glucose (sacharide) using NaOMe leads to hydrolysis glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Per-O-Benzoylated and Per-O-Acetylated Fucopyranose Reactivity in Glycosylation
For researchers and professionals in drug development and carbohydrate chemistry, the choice of protecting groups is a critical determinant of success in complex oligosaccharide synthesis. Fucosylated glycans, in particular, are pivotal in a myriad of biological processes, making the efficient synthesis of fucosylated structures a key objective. This guide provides a detailed comparison of two of the most common ester-based protecting group strategies for fucopyranose donors: per-O-benzoylation and per-O-acetylation. The analysis focuses on their relative reactivity in glycosylation reactions, stereochemical outcomes, and conditions for deprotection, supported by experimental data.
Core Principles: The "Armed-Disarmed" Concept
The reactivity of glycosyl donors is often described by the "armed-disarmed" principle. Ether-type protecting groups, such as benzyl (B1604629) ethers, are considered "arming" as they are electron-donating, thus stabilizing the developing positive charge at the anomeric center during glycosylation and increasing the donor's reactivity.[1] Conversely, ester-type protecting groups like acetyl and benzoyl are "disarming" due to their electron-withdrawing nature, which destabilizes the oxocarbenium ion intermediate and reduces the donor's reactivity.[1] This difference in reactivity is fundamental to understanding the behavior of per-O-benzoylated versus per-O-acetylated fucopyranose donors.
Reactivity and Stereoselectivity in Glycosylation
While direct head-to-head comparative data for per-O-acetylated versus per-O-benzoylated fucopyranose donors under identical conditions is sparse in the literature, a comprehensive study on 2-azido-2-deoxy-L-fucopyranosyl (a close analogue of fucopyranose) donors provides invaluable insights. In this study, the reactivity of benzoylated donors was compared against more "armed" benzyl ether protected donors.
Generally, both per-O-benzoylated and per-O-acetylated fucopyranose donors are considered "disarmed" and thus less reactive than their per-O-benzylated counterparts. The electron-withdrawing nature of the ester carbonyl group reduces the electron density at the anomeric center, making it a less potent electrophile.
Key Findings from 2-Azidofucosyl Donor Studies:
A study comparing 3,4-di-O-benzoylated-2-azidofucosyl donors with 3,4-di-O-benzylated analogues revealed significant differences in reactivity and stereoselectivity.[2][3] Across a range of acceptors, the benzoylated donors consistently gave lower yields and different stereochemical outcomes compared to the benzylated donors.[2][3]
-
With Reactive Acceptors (e.g., Ethanol, Cyclohexanol): The less reactive benzoylated donors favored the formation of β-glycosides (1,2-trans). This suggests an SN2-like reaction pathway where the acceptor attacks the anomeric carbon, inverting the stereochemistry.[2][3]
-
With Less Reactive Acceptors (e.g., secondary carbohydrate alcohols): The more reactive benzylated donors predominantly formed α-glycosides (1,2-cis). This is indicative of an SN1-like mechanism proceeding through an oxocarbenium ion intermediate, where the acceptor attacks from the sterically less hindered α-face.[2][3]
While acetyl groups are also disarming, the slightly stronger electron-withdrawing effect of the benzoyl group might render per-O-benzoylated donors even less reactive than their per-O-acetylated counterparts. However, in a study on the anomerization of glucopyranosides, the per-O-benzoylated derivative was found to be approximately twice as reactive as the per-O-acetylated version under Lewis acid catalysis, suggesting a more complex interplay of electronic and steric factors.[4]
Quantitative Data from Glycosylation Reactions
The following table summarizes the results from the glycosylation of various acceptors with a 3,4-di-O-benzoylated 2-azidofucosyl donor. This provides a clear indication of the yields and stereoselectivities that can be expected from a "disarmed" fucosyl donor.
| Acceptor | Donor Protecting Group | Product Yield (%) | Anomeric Ratio (α:β) | Reference |
| Ethanol | 3,4-di-O-benzoyl | 65 | 1:2.3 | [2][3] |
| Cyclohexanol | 3,4-di-O-benzoyl | 61 | 1:1.5 | [2][3] |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3,4-di-O-benzoyl | 68 | >20:1 | [2][3] |
| Methyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside | 3,4-di-O-benzoyl | 75 | >20:1 | [2][3] |
Table 1: Glycosylation outcomes with a benzoylated 2-azidofucosyl donor.
Anomeric Lability and Stability
The stability of the anomeric center is crucial for both the storage of the glycosyl donor and the control of stereochemistry during the reaction. Studies on glucopyranosides have shown that the nature of the acyl protecting group influences the rate of Lewis acid-promoted anomerization.[4] Per-O-benzoylated β-D-glucopyranosides anomerize approximately twice as fast as their per-O-acetylated counterparts.[4] This suggests that per-O-benzoylated fucopyranose donors might also exhibit greater anomeric lability in the presence of Lewis acids.
Deprotection
The removal of protecting groups is a critical final step in oligosaccharide synthesis. Acetyl and benzoyl groups are typically removed under basic conditions, most commonly using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). However, there are key differences in their lability.
| Protecting Group | Deprotection Conditions | Notes |
| Acetyl | - Zemplén deacylation (catalytic NaOMe in MeOH) - K2CO3 in MeOH - Hydrazine hydrate | Generally more labile and can be removed under milder conditions than benzoyl groups. |
| Benzoyl | - Zemplén deacylation (stoichiometric or excess NaOMe in MeOH) | Generally more stable than acetyl groups, often requiring stronger basic conditions for complete removal. This can be advantageous for selective deprotection schemes. |
Table 2: Comparison of deprotection conditions.
Experimental Protocols
General Protocol for Per-O-Acetylation of Fucose
A common method for the per-O-acetylation of unprotected sugars involves treatment with acetic anhydride.
-
Suspend L-fucose in acetic anhydride.
-
Add a catalytic amount of a Lewis acid (e.g., iodine or LiClO4) or a strong protic acid.[5][6]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the per-O-acetylated fucopyranose.
General Protocol for Glycosylation using a Fucopyranosyl Donor
The following is a generalized protocol for a glycosylation reaction. The specific activator and reaction conditions will depend on the nature of the anomeric leaving group (e.g., halide, trichloroacetimidate (B1259523), thioglycoside).
-
Dissolve the fucopyranosyl donor and the glycosyl acceptor in a dry aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (argon or nitrogen).
-
Add a molecular sieve (e.g., 4 Å) to ensure anhydrous conditions.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, 0 °C, or room temperature).
-
Add the promoter/activator (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor, or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for a trichloroacetimidate donor).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired glycoside.
Visualizing Reaction Pathways
The choice of protecting group influences the mechanistic pathway of the glycosylation, which in turn dictates the stereochemical outcome.
Figure 1. Glycosylation pathways for armed vs. disarmed donors.
Logical Workflow for Donor Selection
The decision-making process for selecting between a per-O-benzoylated and a per-O-acetylated fucopyranose donor can be summarized in the following workflow.
Figure 2. Decision workflow for fucopyranose donor selection.
Conclusion
-
Per-O-benzoylated fucopyranose is generally less reactive, which can be exploited to achieve higher β-selectivity with reactive acceptors. The robustness of the benzoyl groups also makes them suitable for complex, multi-step syntheses where they need to withstand various reaction conditions before final deprotection.
-
Per-O-acetylated fucopyranose , while also disarmed, may be slightly more reactive than its benzoylated counterpart. The primary advantage of acetyl groups lies in their greater lability, allowing for milder deprotection conditions, which is beneficial when acid- or base-sensitive functionalities are present in the target molecule.
Ultimately, the optimal choice will depend on a careful consideration of the desired stereochemical outcome, the reactivity of the glycosyl acceptor, and the overall synthetic strategy, particularly the deprotection scheme.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
- 5. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"spectroscopic comparison of alpha and beta anomers of tetra-O-benzoyl-L-fucopyranose"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the alpha (α) and beta (β) anomers of tetra-O-benzoyl-L-fucopyranose, focusing on their distinct spectroscopic properties. The differentiation of these anomers is crucial in various fields, including glycobiology and pharmaceutical development, where the specific configuration of a carbohydrate can significantly impact its biological activity and function. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of carbohydrate chemistry and data from analogous benzoylated sugars.
Distinguishing Anomers: A Spectroscopic Overview
The primary structural difference between the α and β anomers of tetra-O-benzoyl-L-fucopyranose lies in the orientation of the substituent at the anomeric carbon (C-1). In the α-anomer, the C-1 benzoyl group is in an axial position, while in the β-anomer, it occupies an equatorial position. This stereochemical variance leads to distinct spectroscopic signatures, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous assignment of anomeric configuration. The chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) are key diagnostic markers. Generally, the anomeric proton of an α-anomer resonates at a lower field (higher ppm value) compared to the corresponding β-anomer.[1][2] The coupling constant between H-1 and H-2 (³JH1,H2) is also indicative of the anomeric configuration. For pyranose rings in a ¹C₄ conformation, a small coupling constant (typically 2-4 Hz) is observed for the α-anomer (axial-equatorial relationship), while a larger coupling constant (typically 7-9 Hz) is characteristic of the β-anomer (diaxial relationship).
The following tables summarize the expected ¹H and ¹³C NMR data for the alpha and beta anomers of tetra-O-benzoyl-L-fucopyranose, based on data from L-fucose (B3030135) and analogous benzoylated sugars.[3][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data for Tetra-O-benzoyl-L-fucopyranose Anomers in CDCl₃
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| H-1 | ~6.4 - 6.6 | ~5.8 - 6.0 | ³JH1,H2 (α): ~3-4 Hz³JH1,H2 (β): ~7-8 Hz |
| H-2 | ~5.6 - 5.8 | ~5.5 - 5.7 | |
| H-3 | ~5.9 - 6.1 | ~5.8 - 6.0 | |
| H-4 | ~5.7 - 5.9 | ~5.6 - 5.8 | |
| H-5 | ~4.3 - 4.5 | ~4.2 - 4.4 | |
| H-6 (CH₃) | ~1.2 - 1.4 | ~1.1 - 1.3 | |
| Aromatic (Bz) | ~7.2 - 8.2 | ~7.2 - 8.2 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Tetra-O-benzoyl-L-fucopyranose Anomers in CDCl₃
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |
| C-1 | ~90 - 92 | ~94 - 96 |
| C-2 | ~68 - 70 | ~70 - 72 |
| C-3 | ~70 - 72 | ~72 - 74 |
| C-4 | ~72 - 74 | ~74 - 76 |
| C-5 | ~66 - 68 | ~68 - 70 |
| C-6 (CH₃) | ~16 - 17 | ~16 - 17 |
| C=O (Bz) | ~164 - 166 | ~164 - 166 |
| Aromatic (Bz) | ~128 - 134 | ~128 - 134 |
Infrared (IR) Spectroscopy
The IR spectra of both anomers are expected to be very similar, dominated by the characteristic absorptions of the benzoyl groups.
Table 3: Expected IR Absorption Bands for Tetra-O-benzoyl-L-fucopyranose Anomers
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720 - 1740 | Strong, sharp carbonyl stretch |
| C-O (ester) | ~1250 - 1300 | Strong C-O stretch |
| Aromatic C=C | ~1600, ~1450 | Medium to weak ring stretching |
| Aromatic C-H | ~3000 - 3100 | Weak to medium stretching |
| Aliphatic C-H | ~2850 - 3000 | Weak to medium stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Perbenzoylation provides stable derivatives that yield strong signals in mass spectrometry.[6][7]
Table 4: Expected Mass Spectrometry Data for Tetra-O-benzoyl-L-fucopyranose
| Ion | Expected m/z |
| [M+Na]⁺ | C₃₄H₂₈O₉Na⁺ ≈ 603.16 |
Experimental Protocols
The following are general procedures for the synthesis and spectroscopic analysis of the title compounds, adapted from literature methods for similar benzoylated sugars.[4][8]
Synthesis of Tetra-O-benzoyl-L-fucopyranose
-
Dissolution: L-fucose is dissolved in a mixture of pyridine (B92270) and dichloromethane (B109758) at 0 °C.
-
Benzoylation: Benzoyl chloride (approximately 4-5 equivalents) is added dropwise to the cooled solution over a period of 1 hour.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of methanol. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of anomers, is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the α and β anomers.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a KBr plate or as a KBr pellet.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using an ESI-TOF mass spectrometer.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the alpha and beta anomers of tetra-O-benzoyl-L-fucopyranose.
Caption: Workflow for the synthesis, purification, and spectroscopic comparison of α and β anomers.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Mass Spectrometric Analysis of Benzoylated Sialooligosaccharides and Differentiation of Terminal α2â3 and α2â6 Sialogalactosylated Linkages at Subpicomole Levels - Analytical Chemistry - Figshare [figshare.com]
- 8. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: A Comparative Guide to HRMS and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of complex molecules like 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a critical step in ensuring the quality, efficacy, and safety of therapeutic candidates. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of this benzoylated fucose derivative, benchmarked against other key analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate the replication and adaptation of these methods in a research setting.
High-Resolution Mass Spectrometry (HRMS): A Cornerstone of Structural Confirmation
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a quasi-molecular ion, HRMS allows for the calculation of a molecular formula, which is a fundamental piece of evidence in structural confirmation.
| Parameter | This compound (Theoretical) | 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose (Experimental Example)[1] |
| Molecular Formula | C34H28O9 | C41H32O11Na ([M+Na]+) |
| Theoretical Exact Mass (m/z) | 580.1733 | 723.1842 |
| Measured Exact Mass (m/z) | - | 723.1853 |
| Mass Error (ppm) | - | 1.52 |
Table 1: Comparison of Theoretical and Experimental HRMS Data. The data for 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose is presented as an illustrative example of the accuracy of HRMS analysis for benzoylated monosaccharides.
Complementary Spectroscopic Techniques: A Multi-Faceted Approach
While HRMS provides the elemental composition, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer insights into the connectivity of atoms and the presence of specific functional groups, respectively. Together, they provide a comprehensive picture of the molecular structure.
| Analytical Technique | Information Provided | Representative Data for Benzoylated Sugars |
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | For 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose, characteristic peaks are observed in the aromatic region (δ 7.22-8.15 ppm) corresponding to the benzoyl groups, and in the sugar region (δ 4.18-6.10 ppm) for the pyranose ring protons.[1] |
| ¹³C NMR | Reveals the chemical environment of each carbon atom in the molecule. | For 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose, signals for the carbonyl carbons of the benzoyl groups appear around δ 163.3-166.0 ppm, aromatic carbons from δ 128.2-133.8 ppm, and the sugar carbons from δ 61.1-108.4 ppm.[1] |
| FTIR | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Benzoylated carbohydrates typically show a strong carbonyl (C=O) stretching band around 1717-1750 cm⁻¹, and aromatic C-H stretching vibrations around 3034-3065 cm⁻¹.[1] |
Table 2: Overview of Complementary Spectroscopic Techniques for the Structural Confirmation of Benzoylated Monosaccharides.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the accurate mass of the molecular ion of this compound and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is recommended.[1]
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-120°C.
-
Mass Analysis: Acquire the mass spectrum in the m/z range of 100-1000. Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
Data Analysis: Process the acquired spectrum to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Calculate the elemental composition from the measured accurate mass and compare it with the theoretical value for C34H28O9. The mass error should ideally be below 5 ppm.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a derivatized monosaccharide like this compound.
References
Assessing the Anomeric Purity of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: A Comparative Guide
For researchers, scientists, and drug development professionals working with glycosylated compounds, ensuring the anomeric purity of carbohydrate precursors is a critical step. The stereochemistry at the anomeric center (C-1) of a sugar, such as in 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, dictates its three-dimensional structure and, consequently, its biological activity and reactivity in glycosylation reactions. This guide provides a comparative overview of the primary and alternative methods for assessing the anomeric purity of this benzoylated L-fucose derivative, complete with experimental protocols and data presentation.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used non-destructive technique for determining the anomeric configuration and purity of carbohydrates. By analyzing the chemical shifts and coupling constants of specific nuclei, one can distinguish between the α and β anomers.
Data Presentation: NMR Chemical Shifts
| Anomer | Nucleus | Expected Chemical Shift (δ) in CDCl₃ | Key Differentiating Features |
| α-anomer | ¹H (H-1) | ~6.5 - 6.8 ppm | Typically a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz) due to the equatorial-axial relationship with H-2. |
| ¹³C (C-1) | ~90 - 94 ppm | Generally resonates at a higher field (lower ppm) compared to the β-anomer. | |
| β-anomer | ¹H (H-1) | ~6.0 - 6.3 ppm | Typically a doublet with a larger coupling constant (J₁,₂ ≈ 7-8 Hz) due to the diaxial relationship with H-2. |
| ¹³C (C-1) | ~94 - 98 ppm | Generally resonates at a lower field (higher ppm) compared to the α-anomer. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals corresponding to the anomeric protons of the α and β anomers to determine their relative ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the chemical shifts of the anomeric proton (H-1) and anomeric carbon (C-1).
-
Measure the coupling constant (J₁,₂) for the anomeric proton signal.
-
Calculate the anomeric purity by comparing the integration of the α- and β-anomeric proton signals.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to resolve anomers of protected monosaccharides. For benzoylated sugars, which are UV-active, reverse-phase HPLC is a suitable method. Chiral stationary phases can also be employed for enhanced separation of stereoisomers.
Comparison of NMR and HPLC for Anomeric Purity Assessment
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Distinguishes anomers based on the different magnetic environments of their nuclei. | Physically separates anomers based on their differential interactions with a stationary phase. |
| Sample Requirement | Typically 5-10 mg, non-destructive. | Microgram to milligram quantities, destructive (sample is eluted). |
| Data Output | Provides detailed structural information (chemical shifts, coupling constants). | Provides retention times and peak areas. |
| Quantification | Highly quantitative through integration of signals. | Highly quantitative through peak area analysis. |
| Throughput | Lower throughput, requires longer acquisition times. | Higher throughput, rapid analysis is possible. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires an HPLC system with a suitable detector. |
Experimental Protocol: Reverse-Phase HPLC of Perbenzoylated Monosaccharides
The following is a representative protocol for the separation of perbenzoylated monosaccharide anomers, which can be adapted for this compound.
-
Instrumentation: An HPLC system equipped with a UV detector, a pump capable of gradient elution, and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (B52724)
-
-
Gradient Elution:
-
Start with a mobile phase composition of 60% B.
-
Increase to 90% B over 30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 60% B and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Dissolve the benzoylated fucose sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers based on their retention times.
-
Calculate the anomeric purity based on the peak areas of the two anomers.
-
Visualization of Workflow and Structures
To visually represent the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing anomeric purity.
(Note: The above DOT script for anomer structures is a template. Actual chemical structure images would be needed for rendering.)
Caption: Structural difference at the anomeric center.
Conclusion
Both NMR spectroscopy and HPLC are powerful techniques for assessing the anomeric purity of this compound. NMR provides unparalleled structural detail and is the definitive method for assigning the anomeric configuration. HPLC offers a higher-throughput alternative for routine purity checks once the identity of the anomeric peaks has been established. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of the research or development process. For unambiguous determination and structural confirmation, NMR is indispensable, while HPLC provides a robust and efficient method for quality control. A third, albeit less common, method is polarimetry, which measures the optical rotation of a solution. While pure anomers have distinct specific rotations, this method is generally less precise for determining the ratio in a mixture compared to NMR and HPLC.
Evaluating 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose as a Biochemical Assay Reagent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical assays, particularly those involving glycosidase activity, the choice of substrate is paramount to achieving sensitive, reliable, and reproducible results. This guide provides a comprehensive evaluation of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose as a potential biochemical assay reagent, comparing it with established alternatives. The focus of this comparison is on its application as a substrate for α-L-fucosidase, a key enzyme in various biological processes and a target in several diseases.
While this compound is commercially available and designated as a biochemical reagent, a thorough review of the scientific literature reveals a significant lack of specific applications or performance data for its use in enzyme assays.[1] This guide, therefore, presents a detailed comparison with the two most widely used chromogenic and fluorogenic substrates for α-L-fucosidase activity: p-nitrophenyl-α-L-fucopyranoside (PNP-Fuc) and 4-methylumbelliferyl-α-L-fucopyranoside (MUG-Fuc).
Comparison of α-L-Fucosidase Substrates
The performance of a substrate in an enzyme assay is determined by several factors, including its sensitivity, the ease of detection of the product, and its kinetic parameters with the enzyme. The following table summarizes the key characteristics of PNP-Fuc and MUG-Fuc, the standard alternatives to the benzoylated fucose derivative.
| Feature | p-Nitrophenyl-α-L-fucopyranoside (PNP-Fuc) | 4-Methylumbelliferyl-α-L-fucopyranoside (MUG-Fuc) | This compound |
| Detection Method | Colorimetric | Fluorometric | No data available |
| Principle | Enzymatic cleavage releases p-nitrophenol, a yellow chromophore under alkaline conditions. | Enzymatic cleavage releases 4-methylumbelliferone (B1674119), a highly fluorescent product. | Not established for enzyme assays. |
| Wavelength (Abs/Ex/Em) | Absorbance at 405 nm.[2][3] | Excitation at ~330-360 nm, Emission at ~440-450 nm.[4][5] | Not applicable. |
| Sensitivity | Moderate | High | No data available |
| Typical Assay pH | Acidic to neutral (pH 4.5 - 7.0)[6][7][8] | Acidic (pH 4.5 - 5.5)[6][9] | No data available |
| Solubility | Soluble in aqueous buffers. | Soluble in aqueous buffers, sometimes with the aid of a co-solvent like DMSO. | Likely poor in aqueous buffers due to benzoyl groups; soluble in organic solvents. |
| Advantages | Simple, cost-effective, suitable for standard microplate readers. | High sensitivity, allowing for detection of low enzyme activity. | Potentially useful as a synthetic intermediate. |
| Disadvantages | Lower sensitivity compared to fluorogenic substrates. | Requires a fluorescence plate reader; potential for background fluorescence. | Lack of a suitable leaving group for direct signal generation; poor aqueous solubility. |
Kinetic Parameters of Established α-L-Fucosidase Substrates
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial indicators of an enzyme's affinity for a substrate and its catalytic efficiency. While these parameters can vary depending on the source of the α-L-fucosidase and the assay conditions, the following table provides representative values for PNP-Fuc and MUG-Fuc.
| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg) | Reference |
| PNP-Fuc | Human Liver α-L-fucosidase | 0.70 - 0.75 | Not specified | [10] |
| PNP-Fuc | Lacticaseibacillus rhamnosus | Not specified | Not specified | [11] |
| MUG-Fuc | Human Liver α-L-fucosidase | 0.70 - 0.75 | Not specified | [10] |
| MUG-Fuc | Recombinant α-(1-6) Fucosidase | Not specified | 1 µmole/min | [12][13] |
Note: Direct quantitative comparison of Vmax is challenging due to variations in reporting units and enzyme preparations across different studies.
Experimental Protocols for α-L-Fucosidase Assays
Detailed and validated protocols are essential for obtaining reliable experimental data. Below are standard protocols for α-L-fucosidase assays using the established alternative substrates.
Protocol 1: Colorimetric Assay using p-Nitrophenyl-α-L-fucopyranoside (PNP-Fuc)
1. Reagent Preparation:
- Assay Buffer: 0.1 M sodium citrate (B86180) buffer, pH 5.5.[6]
- Substrate Stock Solution: Prepare a 10 mM stock solution of PNP-Fuc in the assay buffer.
- Stop Solution: 0.4 M glycine-NaOH buffer, pH 10.4.[6]
- Enzyme Sample: Dilute the enzyme sample to the desired concentration in the assay buffer.
2. Assay Procedure:
- To a microplate well, add 100 µL of 2 mM PNP-Fuc solution (diluted from the stock solution with assay buffer).[6]
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the enzyme sample to the well.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding 800 µL of the stop solution.[6]
- Measure the absorbance at 405 nm using a microplate reader.
- A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product formed.
Protocol 2: Fluorometric Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (MUG-Fuc)
1. Reagent Preparation:
- Assay Buffer: 0.1 M sodium citrate buffer, pH 5.5, containing 0.2% BSA.[6]
- Substrate Stock Solution: Prepare a stock solution of MUG-Fuc in DMSO.
- Working Substrate Solution: Dilute the MUG-Fuc stock solution to a final concentration of 0.75 mM in the assay buffer.[6]
- Stop Solution: 1 M sodium carbonate, pH 10.4.[6]
- Enzyme Sample: Dilute the enzyme sample to the desired concentration in the assay buffer.
2. Assay Procedure:
- To a black microplate well, add 150 µL of the working substrate solution.[6]
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the enzyme sample to the well.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding 150 µL of the stop solution.[6]
- Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm using a fluorescence plate reader.
- A standard curve using known concentrations of 4-methylumbelliferone should be prepared to quantify the amount of product formed.
Visualizing the Assay Principles
The following diagrams illustrate the enzymatic reaction and detection principles for the established α-L-fucosidase substrates.
Caption: Workflow of α-L-fucosidase assays using chromogenic and fluorogenic substrates.
Evaluation of this compound
Despite being marketed as a biochemical assay reagent, there is a conspicuous absence of published data demonstrating the use of this compound as a substrate for α-L-fucosidase or any other enzyme in a standard assay format. Several factors likely contribute to its unsuitability for this purpose:
-
Poor Leaving Group: The benzoyl group is not a readily ionizable or chromogenic/fluorogenic leaving group upon enzymatic cleavage. In contrast to p-nitrophenolate or 4-methylumbelliferone, the release of a benzoate (B1203000) group would not produce a direct, easily measurable signal.
-
Aqueous Insolubility: The four bulky, hydrophobic benzoyl groups render the molecule highly insoluble in aqueous buffers, which are the standard media for most enzymatic assays. While organic co-solvents can be used, they often interfere with enzyme activity and stability.
-
Steric Hindrance: The large benzoyl groups at positions 1, 2, 3, and 4 may sterically hinder the binding of the fucopyranose ring to the active site of α-L-fucosidase, potentially making it a poor substrate or even an inhibitor. However, no data is available to support its use as an inhibitor either.
It is more probable that this compound serves as a synthetic intermediate in carbohydrate chemistry. The benzoyl groups are common protecting groups used during the synthesis of more complex fucosylated oligosaccharides or glycoconjugates. Their stability under various reaction conditions and subsequent removal under specific basic conditions make them valuable in multi-step organic synthesis.
Caption: Plausible role of this compound in chemical synthesis.
Conclusion
Based on the available evidence, This compound is not a suitable reagent for direct biochemical assays of α-L-fucosidase activity . Researchers seeking to measure the activity of this enzyme should opt for established and well-characterized substrates such as p-nitrophenyl-α-L-fucopyranoside (PNP-Fuc) for colorimetric detection or 4-methylumbelliferyl-α-L-fucopyranoside (MUG-Fuc) for more sensitive fluorometric detection. The primary utility of this compound in a research setting is likely as a protected building block for the chemical synthesis of complex fucosylated molecules. Professionals in drug development and glycobiology should consider this compound for its role in synthetic chemistry rather than for enzymatic screening or diagnostic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of α-l-fucosidase from the liver of a fucosidosis patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. qa-bio.com [qa-bio.com]
Safety Operating Guide
Navigating the Disposal of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, a specialized biochemical reagent.
Initial Hazard Assessment:
It is crucial to note that the benzoyl protecting groups may alter the compound's properties. Therefore, while it is likely non-hazardous, laboratory personnel should handle it with care and, if possible, consult the supplier for a specific SDS or conduct a risk assessment.
Recommended Disposal Procedures:
In the absence of a specific SDS classifying this compound as hazardous, it can be managed as a non-hazardous solid chemical waste. The following steps outline the recommended disposal protocol:
-
Containerization: Collect the waste this compound in a designated, leak-proof, and clearly labeled container. The label should identify the contents as "Non-Hazardous Chemical Waste" and specify the chemical name.
-
Segregation: Ensure that this waste is not mixed with hazardous materials, such as flammable solvents, corrosive substances, or reactive chemicals.
-
Institutional Guidelines: Adhere to your institution's specific guidelines for non-hazardous waste disposal. Many institutions have dedicated collection points for chemical waste, including non-hazardous solids.
-
Landfill Disposal (if permissible): For solid, non-hazardous chemicals, disposal in a sanitary landfill may be an option[2]. However, it is imperative that these chemicals are not placed in regular laboratory trash cans, as this could pose a risk to custodial staff[2]. Instead, the sealed and labeled container should be taken directly to the designated dumpster for non-hazardous waste[2].
-
Incineration: An alternative and often preferred method for the disposal of non-hazardous organic materials is incineration[3]. This method ensures the complete destruction of the compound.
Quantitative Data Summary:
As no specific SDS is available, there is no quantitative data regarding exposure limits, toxicity, or environmental hazards for this compound. For the similar compound, 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, the available data indicates it is not classified under any hazard class according to Regulation (EC) No 1272/2008.
| Parameter | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose | This compound |
| Hazard Classification | Not Classified | Data Not Available (Presumed Non-Hazardous) |
| Primary Disposal Route | Non-Hazardous Solid Waste | Non-Hazardous Solid Waste |
Experimental Protocols:
Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal. The primary "protocol" for disposal involves the procedural steps outlined above.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and exercising due diligence, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
